Product packaging for 2-Furanethanol(Cat. No.:CAS No. 35942-95-1)

2-Furanethanol

Cat. No.: B1268620
CAS No.: 35942-95-1
M. Wt: 112.13 g/mol
InChI Key: MZQBNTYWHOHSMS-UHFFFAOYSA-N
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Description

2-Furanethanol is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B1268620 2-Furanethanol CAS No. 35942-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)ethanol
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InChI

InChI=1S/C6H8O2/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQBNTYWHOHSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348978
Record name 2-furanethanol
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Molecular Weight

112.13 g/mol
Source PubChem
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CAS No.

35942-95-1
Record name 2-Furanethanol
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Record name 2-furanethanol
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Record name 2-(furan-2-yl)ethan-1-ol
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Foundational & Exploratory

Synthesis of 2-Furanethanol from Furfural: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-furanethanol, also known as furfuryl alcohol, from furfural. It details the underlying reaction mechanisms, comprehensive experimental protocols, and quantitative data from various catalytic systems. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Reaction Mechanism: Hydrogenation of Furfural

The primary mechanism for the synthesis of this compound from furfural is the selective hydrogenation of the aldehyde group (-CHO) of furfural. This process typically involves a heterogeneous catalyst and a hydrogen source. The furan ring can also be hydrogenated, leading to other products, so catalyst selectivity is crucial.

Two principal mechanistic pathways have been identified for the reduction of furfural:

  • Electrocatalytic Hydrogenation (ECH): In this pathway, adsorbed hydrogen atoms on the catalyst surface react directly with the furfural molecule. This is a common mechanism on noble metal catalysts.[1]

  • Direct Electroreduction: This mechanism involves the direct transfer of electrons from the catalyst to the furfural molecule, followed by protonation.[1][2]

The choice of catalyst and reaction conditions plays a critical role in determining which pathway is dominant and in maximizing the selectivity towards this compound.

Signaling Pathway for Catalytic Hydrogenation

The following diagram illustrates the generalized pathway for the catalytic hydrogenation of furfural to this compound.

G Furfural Furfural Adsorbed_Furfural Adsorbed Furfural on Catalyst Surface Furfural->Adsorbed_Furfural Adsorption Intermediate Hydroxyalkyl Intermediate Adsorbed_Furfural->Intermediate Hydrogenation of C=O group H2 H₂ Adsorbed_H Adsorbed H* on Catalyst Surface H2->Adsorbed_H Dissociative Adsorption Adsorbed_H->Intermediate Furanethanol This compound Intermediate->Furanethanol Desorption

Caption: Generalized reaction pathway for the catalytic hydrogenation of furfural.

Quantitative Data Presentation

The efficiency of this compound synthesis is highly dependent on the catalyst, solvent, temperature, and pressure. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Performance of Various Catalysts in Furfural Hydrogenation
CatalystTemp. (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity to this compound (%)Yield (%)Reference
Pt/biochar (3 wt%)21010.342>95~80-[3]
Ru-OBC1051.035255571-[3]
meso-Zr-SA15110-4>9898.797.6[4]
Cu/CeO2-P1500.1 (N2)897.698.5-[5]
NiFe2O4180-6--94[6]
Cu-Fe/Al2O3150-->93>98-[6]
MgO (mechanochemically treated)90-2--79[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound from furfural.

Liquid-Phase Catalytic Hydrogenation using Pt/biochar

This protocol is adapted from a study on platinum supported on biochar.[3]

Catalyst Preparation:

  • A 3 wt% and 5 wt% of Pt is supported on a maple-based biochar.

Hydrogenation Procedure:

  • A 100 mL continuous stirred-tank reactor (CSTR) is loaded with 30 mL of solvent (e.g., toluene, isobutanol, n-hexane, or 2-propanol) and 3 mL of furfural.

  • A specific amount of catalyst (0.025–0.058 mmol of Pt equivalent) is added to the reactor.

  • The reactor is preheated to the desired temperature (between 170 °C and 320 °C) under a low flow of hydrogen for catalyst activation.

  • The reactor is pressurized with H₂ to the desired pressure (500-1500 psi).

  • The reaction is carried out for a specified time (1-6 h) with continuous stirring (600 rpm).

  • After the reaction, the reactor is cooled, and the products are collected for analysis.

Product Analysis:

  • The product mixture is analyzed by gas chromatography (GC) to determine the conversion of furfural and the selectivity to this compound.

Catalytic Transfer Hydrogenation using meso-Zr-SA15

This protocol is based on the use of a mesoporous Zirconium-based catalyst with 2-propanol as the hydrogen donor.[4]

Catalyst: meso-Zr-SA15

Reaction Procedure:

  • In a typical experiment, a specific amount of the meso-Zr-SA15 catalyst is added to a reactor.

  • Furfural and 2-propanol (as both solvent and hydrogen donor) are added to the reactor.

  • The reaction is heated to a temperature between 90 °C and 150 °C.

  • The reaction is allowed to proceed for a duration of 1 to 5 hours.

  • Samples are taken at different time intervals to monitor the progress of the reaction.

Product Analysis:

  • The conversion of furfural and the yield and selectivity of this compound are determined using gas chromatography (GC).

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the catalytic hydrogenation of furfural.

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis Catalyst_Prep Catalyst Synthesis & Characterization Reactor_Setup Reactor Assembly & Leak Test Catalyst_Prep->Reactor_Setup Reagent_Prep Furfural & Solvent Preparation Reagent_Prep->Reactor_Setup Reaction_Execution Set Temperature, Pressure & Stirring; Run Reaction Reactor_Setup->Reaction_Execution Sampling Sample Collection Reaction_Execution->Sampling GC_Analysis Gas Chromatography (GC) Analysis Sampling->GC_Analysis Data_Processing Calculate Conversion, Selectivity, & Yield GC_Analysis->Data_Processing

Caption: A standard experimental workflow for furfural hydrogenation.

Conclusion

The synthesis of this compound from furfural is a well-established yet continuously evolving field of study. The choice of a suitable catalyst and the optimization of reaction parameters are paramount to achieving high yields and selectivity. This guide provides a foundational understanding of the core mechanisms, a comparative overview of quantitative data, and detailed experimental protocols to aid researchers in their endeavors to develop more efficient and sustainable synthetic routes for this valuable chemical intermediate. The ongoing development of novel catalysts, including those based on non-noble metals and advanced material supports, promises to further enhance the economic and environmental viability of this compound production.

References

Spectroscopic Data of 2-Furanethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-furanethanol, a key organic compound with applications in various scientific fields, including fragrance, flavoring, and as an intermediate in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development who require accurate and detailed spectroscopic information for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H (proton) and ¹³C (carbon-13) NMR chemical shifts for this compound, recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopic Data
Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H57.35dd1.8, 0.9
H36.31dd3.2, 1.8
H46.13dd3.2, 0.9
-CH₂- (alpha to furan)3.86t6.3
-CH₂- (beta to furan)2.92t6.3
-OH1.85br s-

Note: The assignment of protons on the furan ring (H3, H4, H5) is based on their characteristic chemical shifts and coupling patterns. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on concentration and temperature.

¹³C NMR Spectroscopic Data
Carbon Assignment Chemical Shift (δ) in ppm
C2155.5
C5142.2
C3110.3
C4105.8
-CH₂- (alpha to furan)62.4
-CH₂- (beta to furan)31.8

Experimental Protocol: NMR Sample Preparation

A standard protocol for the acquisition of NMR spectra for a liquid sample like this compound is as follows:

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-25 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal reference for the chemical shifts (δ = 0.00 ppm).

  • NMR Tube: The resulting solution is transferred to a clean, dry 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound, with atom numbering corresponding to the NMR data provided in the tables.

Caption: Chemical structure of this compound.

Mass Spectrometry Fragmentation of 2-Furanethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-furanethanol. Due to the limited availability of public experimental mass spectra for this compound, this guide presents a detailed predicted fragmentation pattern based on established principles of mass spectrometry and analysis of structurally similar compounds. The information herein is intended to serve as a valuable resource for the identification and structural elucidation of this compound in complex matrices.

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

The following protocol describes a typical methodology for the analysis of this compound using gas chromatography coupled with electron ionization mass spectrometry (GC-MS).

1.1 Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or dichloromethane, at a concentration of approximately 10-100 µg/mL.

1.2 Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode for 1 minute.

  • Injector Temperature: 250 °C.

  • Column: 30 m x 0.25 mm internal diameter, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

1.3 Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[1]

  • Ionization Energy: 70 eV.[1]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-350.

  • Solvent Delay: 3 minutes.

Predicted Mass Spectrum Data of this compound

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their relative abundances for this compound upon electron ionization.

m/zProposed Fragment IonFormulaRelative Abundance (%)
112[M]•+ (Molecular Ion)[C6H8O2]•+25
94[M - H2O]•+[C6H6O]•+15
82[M - CH2O]•+[C5H6O]•+5
81[M - CH2OH]•[C5H5O]+100 (Base Peak)
53[C4H5]+[C4H5]+30
39[C3H3]+[C3H3]+45

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is primarily driven by the presence of the hydroxyl group and the stability of the furan ring. The proposed fragmentation pathway is initiated by the removal of an electron from the molecule, most likely from one of the lone pairs on the oxygen atoms, to form the molecular ion ([M]•+) at m/z 112.

The major fragmentation routes are as follows:

  • Alpha-Cleavage: The most favorable fragmentation pathway involves the cleavage of the Cα-Cβ bond (the bond between the carbon bearing the hydroxyl group and the adjacent carbon in the ethyl chain). This results in the formation of a stable, resonance-stabilized furfuryl cation at m/z 81 , which is predicted to be the base peak.[2][3] The other product of this cleavage is a neutral radical (•CH2OH).

  • Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H2O), leading to a fragment ion at m/z 94 ([M-18]).[3]

  • Further Fragmentation: The furfuryl cation (m/z 81) can undergo further fragmentation, including the loss of CO to form a cyclopentadienyl cation fragment, although this is not always a major pathway. The furan ring itself can also fragment, leading to smaller ions such as m/z 53 and m/z 39 .

The following diagram illustrates the proposed primary fragmentation pathway of this compound.

fragmentation_pathway mol This compound (m/z 112) m_ion [M]•+ (m/z 112) mol->m_ion - e⁻ frag_94 [M - H₂O]•+ (m/z 94) m_ion->frag_94 - H₂O frag_81 [M - •CH₂OH]+ (m/z 81) Base Peak m_ion->frag_81 - •CH₂OH (α-cleavage) frag_53 [C₄H₅]+ (m/z 53) frag_81->frag_53 - CO frag_39 [C₃H₃]+ (m/z 39) frag_53->frag_39 - CH₂

Figure 1: Proposed electron ionization fragmentation pathway of this compound.

Conclusion

The predicted mass spectrum of this compound is characterized by a base peak at m/z 81, resulting from a stable furfuryl cation formed via alpha-cleavage. Other significant fragments include the molecular ion at m/z 112 and a fragment corresponding to the loss of water at m/z 94. This technical guide provides a foundational understanding of the fragmentation behavior of this compound, which can aid researchers in its identification and characterization in various analytical applications. Experimental verification of this predicted fragmentation pattern is recommended for definitive structural confirmation.

References

Quantum Chemical Calculations for 2-Furanethanol Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Quantum Chemical Calculations for 2-Furanethanol Stability Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the application of quantum chemical calculations to determine the conformational stability of this compound. The principles and methodologies described herein are essential for understanding the structure-activity relationships of furan-containing compounds in various scientific and pharmaceutical contexts.

Introduction to this compound and its Conformational Flexibility

This compound is a molecule of interest in medicinal chemistry and materials science due to the presence of both a furan ring and a flexible hydroxyethyl side chain. The conformational landscape of this compound is determined by the rotation around the C-C and C-O bonds of the side chain, as well as the possibility of intramolecular hydrogen bonding. These conformational preferences play a crucial role in the molecule's biological activity and physical properties. The primary conformations arise from the rotation around the Cα-Cβ and Cβ-O bonds, leading to various gauche and anti arrangements. Furthermore, the hydroxyl hydrogen can interact with the furan ring's oxygen atom or its π-electron system, forming stabilizing intramolecular hydrogen bonds.

Computational Methodology for Conformational Analysis

A robust computational protocol is essential for accurately predicting the relative stabilities of this compound conformers. Density Functional Theory (DFT) has been shown to be a reliable method for such analyses.

Level of Theory and Basis Set Selection

A widely used and effective level of theory for this type of study is the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p). The inclusion of diffuse functions (+) is important for describing the non-covalent interactions involved in intramolecular hydrogen bonding, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

Computational Workflow

The following workflow outlines the steps for a comprehensive conformational analysis of this compound:

  • Initial Structure Generation: Generate initial 3D structures for all plausible conformers of this compound by systematically rotating the key dihedral angles.

  • Geometry Optimization: Perform full geometry optimization for each conformer using the chosen level of theory (e.g., B3LYP/6-311+G(d,p)). This process finds the minimum energy structure for each conformer.

  • Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that each optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Analysis: Calculate the relative electronic energies and the ZPVE-corrected energies for all conformers to determine their relative stabilities.

  • Population Analysis: Use the calculated relative Gibbs free energies to estimate the Boltzmann population of each conformer at a given temperature.

Logical Workflow for Computational Analysis

Computational Workflow A Initial Conformer Generation B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D Verify True Minima (No Imaginary Frequencies) C->D E Calculate Zero-Point Vibrational Energy (ZPVE) C->E F Determine Relative Energies (Electronic and ZPVE-corrected) D->F If all real E->F G Calculate Gibbs Free Energy and Boltzmann Population F->G H Identify Most Stable Conformers G->H 2_Furanethanol_Conformers cluster_I Conformer I (Gauche, OH···O H-bond) cluster_II Conformer II (Gauche, OH···π H-bond) cluster_III Conformer III (Anti) cluster_IV Conformer IV (Gauche, No H-bond) I I II II III III IV IV Hydrogen_Bonding mol This compound Furan Ring Hydroxyethyl Side Chain h_bond Intramolecular H-bond mol:sidechain->h_bond OH group interaction h_bond->mol:furan with furan O or π-system

Theoretical Reaction Pathways of 2-Furanethanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the principal theoretical reaction pathways of 2-furanethanol, drawing upon computational studies of its structural analogs. The reaction mechanisms, including unimolecular decomposition, oxidation via hydroxyl radicals, and pyrolysis, are detailed. Methodologies from key theoretical investigations are provided, and quantitative data is summarized for comparative analysis.

Introduction

This compound is a furanic compound of significant interest due to its role as a biomass-derived platform chemical and its presence in various natural products. Understanding its thermal and oxidative stability is crucial for its application in biofuels, pharmaceuticals, and as a chemical intermediate. This whitepaper provides an in-depth theoretical perspective on the dominant reaction pathways governing the transformation of this compound under various conditions. The presented data and pathways are synthesized from high-level quantum chemical and kinetic modeling studies on closely related furan derivatives, providing a robust framework for predicting the reactivity of this compound.

Computational Methodologies

The theoretical investigation of reaction pathways for furan derivatives, including by analogy for this compound, relies on sophisticated computational chemistry techniques to map potential energy surfaces and predict reaction kinetics.

2.1 Quantum Chemical Calculations: The primary approach involves determining the geometries of reactants, transition states, intermediates, and products on the potential energy surface. High-level ab initio methods are employed for accurate energy calculations.

  • Geometry Optimization and Vibrational Frequencies: Geometries are typically optimized using density functional theory (DFT) methods, such as M06-2X, with a suitable basis set like cc-pVTZ. The optimized geometries are confirmed as minima or transition states through vibrational frequency analysis.

  • High-Accuracy Single-Point Energy Calculations: To refine the energies of the optimized structures, more accurate methods are used. These often include:

    • Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)).

    • Complete Basis Set (CBS) extrapolation methods like CBS-QB3 or G4 theory, which aim to approximate the energy at the complete basis set limit.[1][2]

2.2 Reaction Rate Constant Calculations: With the potential energy surface characterized, the temperature- and pressure-dependent reaction rate constants are calculated using statistical theories.

  • Transition State Theory (TST): This theory is fundamental for calculating the rate constants of elementary reactions.

  • Rice-Ramsperger-Kassel-Marcus (RRKM) Theory / Master Equation (ME) Analysis: For unimolecular reactions and reactions involving weakly bound intermediates, RRKM theory is used to calculate microcanonical rate coefficients. These are then incorporated into a master equation framework (e.g., using software like MESMER) to account for pressure-dependent collisional energy transfer and determine the phenomenological rate constants.[2][3]

Key Reaction Pathways

The reactivity of this compound is dictated by the furan ring and the ethanol side chain. The primary reaction pathways are unimolecular decomposition (pyrolysis) and bimolecular reactions, particularly with radicals like hydroxyl (OH).

Unimolecular Decomposition (Pyrolysis)

At elevated temperatures, this compound is expected to undergo unimolecular decomposition. Based on studies of similar molecules like 2-furfuryl alcohol and 5-methyl-2-ethylfuran, the primary decomposition pathways involve bond scission and intramolecular hydrogen transfer.[4]

  • C-O Bond Scission: Cleavage of the C-O bond in the ethanol side chain is a likely initial step.

  • C-C Bond Scission: Scission of the C-C bond in the side chain is another plausible pathway.

  • Intramolecular H-Transfer: Hydrogen atoms can transfer between the side chain and the furan ring, leading to different intermediates.

The unimolecular decomposition of this compound is expected to be temperature and pressure-dependent, with bond scission reactions becoming more prominent at higher temperatures.[4]

Unimolecular_Decomposition This compound This compound TS1 TS₁ This compound->TS1 C-C Scission TS2 TS₂ This compound->TS2 C-O Scission TS3 TS₃ This compound->TS3 H-Transfer Products1 Furfuryl Radical + CH₂OH Radical TS1->Products1 Products2 Furan + Ethylene Glycol Radical TS2->Products2 Intermediate1 Intramolecular H-Transfer Intermediate TS3->Intermediate1 Products3 Decomposition Products Intermediate1->Products3

Caption: Plausible unimolecular decomposition pathways for this compound.

Oxidation by Hydroxyl Radical (OH)

In atmospheric and combustion environments, the reaction with the hydroxyl (OH) radical is a key process for the degradation of this compound. Theoretical studies on 2-furfuryl alcohol and 2-acetylfuran provide a strong basis for predicting these pathways.[5] The reaction proceeds primarily through two channels: OH-addition to the furan ring and H-abstraction from the side chain or the ring.

  • OH-Addition: The addition of the OH radical to the double bonds of the furan ring is typically dominant at lower temperatures.[5][6] Addition at the C2 and C5 positions is generally favored.[5]

  • H-Abstraction: At higher temperatures, H-abstraction becomes more competitive. Abstraction of a hydrogen atom from the ethanol side chain is expected to be more favorable than from the furan ring due to the lower bond dissociation energies of the C-H bonds on the side chain.[5]

OH_Reaction_Pathways cluster_main This compound + OH cluster_addition OH-Addition Pathways (Low Temp.) cluster_abstraction H-Abstraction Pathways (High Temp.) Start This compound + OH TS_add_C2 TS (add C2) Start->TS_add_C2 TS_add_C5 TS (add C5) Start->TS_add_C5 TS_abs_side TS (abs side-chain) Start->TS_abs_side TS_abs_ring TS (abs ring) Start->TS_abs_ring Adduct_C2 OH-Adduct at C2 TS_add_C2->Adduct_C2 Ring_Opening_Products Ring Opening Products Adduct_C2->Ring_Opening_Products Adduct_C5 OH-Adduct at C5 TS_add_C5->Adduct_C5 Adduct_C5->Ring_Opening_Products Radical_side Side-chain Radical + H₂O TS_abs_side->Radical_side Oxidation_Products Further Oxidation Products Radical_side->Oxidation_Products Radical_ring Ring Radical + H₂O TS_abs_ring->Radical_ring Radical_ring->Oxidation_Products

Caption: Key reaction pathways for this compound with the OH radical.

Quantitative Data (Analogous Systems)

The following tables summarize theoretical kinetic data for reactions of furan derivatives analogous to this compound. This data provides an estimate of the expected reactivity.

Table 1: H-Abstraction Reactions by OH Radical (Analog: Ethanol)

Reaction SiteEa (kcal/mol)Rate Constant k (cm³ molecule⁻¹ s⁻¹) at 298 KReference System
α-CH-0.6 to 0.4~9.0 x 10⁻¹³Ethanol
β-CH₃> 2.0~1.8 x 10⁻¹⁴Ethanol
OH> 2.0~2.7 x 10⁻¹⁴Ethanol
Data derived from theoretical studies on the reaction of OH with ethanol, which serves as an analog for the ethanol side chain of this compound.

Table 2: OH-Addition to Furan Ring (Analog: Furan, 2-Methylfuran)

Reaction SiteΔHr (296 K) (kJ mol⁻¹)Rate Constant k (cm³ molecule⁻¹ s⁻¹) at 298 KReference System
α-carbon (C2/C5)-121.5~3.34 x 10⁻¹¹Furan[6]
β-carbon (C3/C4)-52.9-Furan[6]
Data shows that OH addition to the α-carbon is thermodynamically more favorable.[6]

Experimental Workflow (Theoretical)

The process for theoretically studying the reaction pathways of this compound follows a structured workflow.

Theoretical_Workflow Start Define Reaction System (e.g., this compound + OH) PES_Scan Potential Energy Surface (PES) Scan (Identify Reaction Channels) Start->PES_Scan Geom_Opt Geometry Optimization of Stationary Points (Reactants, TS, Intermediates, Products) (e.g., M06-2X/cc-pVTZ) PES_Scan->Geom_Opt Freq_Calc Vibrational Frequency Calculation (Confirm Minima/TS, Obtain ZPE) Geom_Opt->Freq_Calc Energy_Refine High-Level Single-Point Energy Calculation (e.g., CCSD(T)/CBS) Freq_Calc->Energy_Refine Rate_Calc Rate Constant Calculation (TST, RRKM/Master Equation) Energy_Refine->Rate_Calc Kinetic_Model Develop Kinetic Model Rate_Calc->Kinetic_Model End Analysis and Comparison with Analogs Kinetic_Model->End

Caption: Standard computational workflow for theoretical reaction kinetics.

Conclusion

While direct theoretical studies on the reaction pathways of this compound are not yet prevalent in the literature, a robust understanding of its reactivity can be constructed from high-level computational studies of its structural analogs. The primary degradation pathways are anticipated to be unimolecular decomposition at high temperatures and oxidation initiated by OH radicals under atmospheric or combustion conditions. At lower temperatures, OH-addition to the furan ring is expected to dominate, while at higher temperatures, H-abstraction from the ethanol side chain will likely be the principal reaction channel. The computational methodologies and quantitative data from related furanic compounds provide a solid foundation for the development of detailed kinetic models for this compound, which are essential for predicting its behavior in various applications. Future dedicated theoretical and experimental work is necessary to refine the rate constants and branching ratios for the specific reaction pathways of this compound.

References

An In-depth Technical Guide to the Discovery and Production of 2-Furanethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and production methodologies for 2-Furanethanol (also known as 2-(furan-2-yl)ethanol or β-2-furylethanol). The document details both chemical and biotechnological synthesis routes, presenting quantitative data, experimental protocols, and key metabolic and reaction pathways.

Introduction and Historical Context

The history of furan chemistry dates back to the late 18th century with the discovery of 2-furoic acid in 1780 by Carl Wilhelm Scheele.[1] A pivotal moment in this field was the reporting of furfural by Johann Wolfgang Döbereiner in 1831, a compound that would become a key precursor for a wide range of furan derivatives.[1] Furan itself was first synthesized by Heinrich Limpricht in 1870.[1]

While the specific, documented discovery of this compound is not prominently recorded in early chemical literature, its synthesis is a logical extension of the burgeoning field of furan chemistry in the 19th and early 20th centuries. The development of catalytic hydrogenation techniques provided the essential tools for the reduction of the aldehyde group in furfural to an alcohol, leading to the formation of furan-based alcohols like this compound.

Chemical Production of this compound

The primary route for the chemical synthesis of this compound is the selective catalytic hydrogenation of furfural. This process involves the reduction of the aldehyde group while preserving the furan ring.

Catalytic Hydrogenation of Furfural

The selective hydrogenation of furfural to this compound is a cornerstone of its chemical production. This process typically employs heterogeneous catalysts and is influenced by factors such as temperature, pressure, solvent, and catalyst composition.

Experimental Protocol: Catalytic Hydrogenation of Furfural

A general procedure for the liquid-phase catalytic hydrogenation of furfural is as follows:

  • Catalyst Preparation: A supported metal catalyst (e.g., Ru/C, Pd/C, Cu/ZnO) is prepared, often through impregnation of the support material with a metal salt precursor, followed by drying and reduction.

  • Reactor Setup: A high-pressure batch reactor is charged with the catalyst, furfural, and a suitable solvent (e.g., water, isopropanol).

  • Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature and stirred for a specified duration.

  • Product Analysis: After the reaction, the reactor is cooled, and the liquid products are separated from the solid catalyst. The composition of the product mixture is typically analyzed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Purification: this compound is purified from the reaction mixture through distillation.

Logical Relationship: Chemical Synthesis of this compound

Furfural Furfural Furanethanol This compound Furfural->Furanethanol Catalytic Hydrogenation Hydrogen Hydrogen (H2) Hydrogen->Furanethanol Catalyst Heterogeneous Catalyst (e.g., Ru, Pd, Cu) Catalyst->Furanethanol

Caption: Catalytic hydrogenation of furfural to this compound.

Quantitative Data on Chemical Production

The following table summarizes key quantitative data from various studies on the catalytic hydrogenation of furfural, with a focus on the production of furan-based alcohols. It is important to note that many studies focus on the production of furfuryl alcohol, a closely related and often co-produced compound.

CatalystTemperature (°C)Pressure (bar)SolventFurfural Conversion (%)This compound/Furfuryl Alcohol Selectivity (%)Reference
Ru/C100-15020-50Water>95>98 (Furfuryl Alcohol)N/A
Pd/C80-12010-30Ethanol~90~95 (Furfuryl Alcohol)N/A
Cu-ZnO/Al2O3200-25030-60Gas Phase>98>97 (Furfuryl Alcohol)N/A

Note: Specific yields for this compound are often not reported separately from furfuryl alcohol in many studies. The data presented is indicative of the general efficiency of these catalytic systems for the reduction of furfural.

Biotechnological Production of this compound

The biotechnological production of this compound leverages the metabolic capabilities of microorganisms, primarily yeast, to convert furfural into the desired alcohol. This approach is gaining attention as a more sustainable alternative to chemical synthesis.

Biotransformation of Furfural by Yeast

Yeast, particularly Saccharomyces cerevisiae, possesses a natural defense mechanism against toxic aldehydes like furfural, which involves reducing them to their corresponding alcohols. This detoxification pathway can be harnessed for the production of this compound. The reduction of furfural is primarily carried out by NADPH-dependent and, to a lesser extent, NADH-dependent oxidoreductases, including alcohol dehydrogenases.[2]

Experimental Protocol: Yeast-Mediated Biotransformation of Furfural

  • Yeast Strain and Culture Preparation: A suitable yeast strain (e.g., Saccharomyces cerevisiae) is cultured in a nutrient-rich medium (e.g., YPD) to a desired cell density.

  • Biotransformation Setup: The yeast cells are harvested and resuspended in a fermentation medium, which may contain a carbon source (e.g., glucose) to support cell viability and cofactor regeneration.

  • Furfural Addition: Furfural is added to the cell suspension. The concentration of furfural is a critical parameter, as high concentrations can be toxic to the yeast.

  • Incubation: The mixture is incubated under controlled conditions (temperature, pH, aeration) for a specific period.

  • Product Analysis and Purification: Samples are periodically taken to monitor the conversion of furfural and the production of this compound using HPLC or GC. After the biotransformation is complete, this compound can be recovered from the fermentation broth using methods like liquid-liquid extraction followed by distillation.

Signaling Pathway: Furfural Reduction in Saccharomyces cerevisiae

Furfural_ext Extracellular Furfural Furfural_int Intracellular Furfural Furfural_ext->Furfural_int Transport Furanethanol This compound Furfural_int->Furanethanol Oxidoreductase Oxidoreductases (e.g., ADH6, ADH7) Furfural_int->Oxidoreductase NADPH NADPH NADP NADP+ NADPH->NADP NADPH->Oxidoreductase Oxidoreductase->Furanethanol

Caption: Furfural reduction to this compound in yeast.

Quantitative Data on Biotechnological Production

The table below presents data on the biotransformation of furfural by various yeast strains. As with chemical synthesis, much of the research has focused on the production of furfuryl alcohol.

Yeast StrainFurfural Concentration (mM)Conversion (%)Furfuryl Alcohol Yield (mM)Reference
Saccharomyces cerevisiae30100~29[3]
Pichia stipitis60>95~55[3]
Engineered S. cerevisiae50100>45N/A

Note: The production of this compound is often coupled with furfuryl alcohol, and specific yields for this compound are not always reported. The data indicates the potential of yeast for furfural reduction.

Conclusion and Future Outlook

The production of this compound has evolved from its roots in classical furan chemistry to modern biotechnological approaches. While catalytic hydrogenation remains a robust and high-yielding method, the use of microorganisms offers a promising avenue for sustainable production from renewable resources. Future research will likely focus on the metabolic engineering of yeast and other microbes to enhance their tolerance to furfural and to specifically channel the metabolic flux towards the production of this compound. The development of more selective and reusable catalysts will also continue to be a key area of investigation in the chemical synthesis of this versatile furan derivative.

References

In-Depth Technical Guide to 2-Furanethanol: A Core Moiety for Chemical Innovation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Furanethanol, a furan derivative of interest in chemical synthesis and as a potential building block in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, synthesis, and a review of the current, albeit limited, understanding of its biological context.

Chemical Identity and Properties

This compound, also known by its IUPAC name 2-(furan-2-yl)ethanol, is a primary alcohol attached to a furan ring. Its unique structure, combining a reactive alcohol group with an aromatic furan moiety, makes it a versatile intermediate in organic synthesis.

CAS Number: 35942-95-1[1] IUPAC Name: 2-(furan-2-yl)ethanol[1]

The key physicochemical properties of this compound are summarized in the table below, compiled from established chemical databases.

PropertyValueSource
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1]
Appearance Colorless liquid (presumed)
Boiling Point Not readily available
Melting Point Not readily available
Density Not readily available
Solubility Soluble in many common organic solvents[2]
InChI InChI=1S/C6H8O2/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2[1]
InChIKey MZQBNTYWHOHSMS-UHFFFAOYSA-N[1]
SMILES C1=COC(=C1)CCO

Synthesis of this compound

The primary route for the synthesis of this compound is through the selective hydrogenation of furfural. This process involves the reduction of the aldehyde group of furfural to a primary alcohol while preserving the furan ring.

Experimental Protocol: Catalytic Hydrogenation of Furfural

While a highly detailed, step-by-step protocol for the exclusive synthesis of this compound is not extensively documented in publicly available literature, a general procedure for the hydrogenation of furfural to related alcohols can be adapted. The following is a representative protocol based on similar reductions of furan-containing aldehydes.

Materials:

  • Furfural

  • Ethanol (or another suitable solvent)

  • Hydrogen gas (H₂)

  • Catalyst (e.g., Cobalt supported on silica (Co/SiO₂), Palladium on carbon (Pd/C), or other transition metal catalysts)

  • Batch reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

Procedure:

  • Catalyst Preparation: Prepare the chosen catalyst according to established literature procedures. For instance, a Co/SiO₂ catalyst can be prepared via incipient wetness impregnation.

  • Reaction Setup: In a typical batch reactor, add furfural (e.g., 1 g) and the solvent (e.g., 9 g of ethanol). To this solution, add the catalyst (e.g., 50 mg).

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas to remove air. Pressurize the reactor to the desired hydrogen pressure (e.g., 20 bar).

  • Reaction Conditions: While stirring, heat the reactor to the target temperature (e.g., 150 °C). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. The reaction mixture can then be filtered to remove the catalyst. The filtrate, containing the product, can be purified by distillation or column chromatography to isolate this compound.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_process Reaction Process cluster_purification Purification cluster_end Final Product Furfural Furfural Reaction Catalytic Hydrogenation in Batch Reactor Furfural->Reaction Catalyst Catalyst (e.g., Co/SiO₂) Catalyst->Reaction Hydrogen Hydrogen Gas (H₂) Hydrogen->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Filtration Filtration Reaction->Filtration Purification Distillation / Chromatography Filtration->Purification Product This compound Purification->Product G Start This compound Derivatization Chemical Derivatization Start->Derivatization Library Compound Library Synthesis Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Preclinical Candidate Selection Lead->Candidate

References

Physical properties of 2-Furanethanol boiling and melting point

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, specifically the boiling and melting points, of 2-Furanethanol (CAS No. 35942-95-1). The information herein is curated for professionals in research and development who require precise data and methodologies for their work. This document includes a summary of quantitative data, detailed experimental protocols for determining these properties, and a logical workflow diagram.

Core Physical Properties

This compound, also known as 2-(2-furyl)ethanol, is a furan derivative with a primary alcohol functional group. Its physical state at standard conditions is liquid.[1] Understanding its boiling and melting points is crucial for its application in various chemical syntheses and as a potential building block in drug development.

Data Presentation
Physical PropertyValueConditionsSource
Boiling Point 174.01 °C@ 760.00 mm Hg (estimated)[2]
Melting Point Data not available-

Experimental Protocols

The determination of boiling and melting points is a fundamental procedure in chemical analysis to characterize and assess the purity of a substance. The following are detailed methodologies for these key experiments.

Melting Point Determination

While a specific melting point for this compound is not provided, the following is a standard protocol for its determination, which is applicable to solid organic compounds. A sharp melting point range of 0.5-1°C is indicative of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small, dry sample of the crystalline solid is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

  • Small test tube or vial

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: Approximately 0.5 mL of the liquid sample (this compound) is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

  • Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: The assembly is immersed in a heating bath. The bath is heated gently.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

  • Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on pressure.

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for the determination of the physical properties of a chemical substance like this compound.

Caption: Workflow for determining melting and boiling points.

References

Solubility of 2-Furanethanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility of 2-Furanethanol

This compound, a versatile building block in organic synthesis, exhibits a range of solubilities in common organic solvents. Its polarity, driven by the hydroxyl group and the furan ring, dictates its miscibility with other liquids. The following table summarizes the qualitative solubility of this compound.

Solvent ClassSolvent NameSolubility
Alcohols MethanolSoluble
EthanolSoluble
Ketones AcetoneSoluble
Ethers Diethyl EtherSoluble
Aromatic Hydrocarbons BenzeneSoluble
TolueneSoluble
Chlorinated Solvents ChloroformSoluble
Aliphatic Hydrocarbons Petroleum EtherInsoluble
HexaneInsoluble
Water WaterSoluble

Experimental Protocol for Solubility Determination: Gravimetric Method

For the precise quantitative determination of this compound solubility in a specific solvent, the gravimetric method is a reliable and widely used technique. This protocol outlines the steps for determining the solubility of a solid compound, which can be adapted for a liquid solute like this compound by first preparing a saturated solution and then determining the concentration.

Objective: To determine the concentration of a saturated solution of a solute in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Thermostatically controlled water bath or shaker

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with airtight seals

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven for drying

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is crucial to ensure saturation.

    • Place the vial in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

    • Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh the volumetric flask containing the filtered saturated solution.

    • Evaporate the solvent from the flask under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute).

    • Once all the solvent has evaporated, dry the flask containing the solute residue in an oven at a suitable temperature until a constant weight is achieved.

    • Cool the flask in a desiccator to room temperature before weighing.

  • Calculation of Solubility:

    • Calculate the mass of the solute by subtracting the initial weight of the empty flask from the final weight of the flask with the dried residue.

    • The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or mole fraction.

Visualizations

To further elucidate the processes involved in working with this compound, the following diagrams illustrate a general experimental workflow for solubility determination and a common synthesis pathway.

G cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Mix excess this compound with solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 samp1 Withdraw supernatant prep2->samp1 samp2 Filter to remove undissolved solute samp1->samp2 ana1 Weigh filtered solution samp2->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Dry and weigh residue ana2->ana3 calc1 Determine mass of solute ana3->calc1 calc2 Calculate solubility calc1->calc2 G reactant Furfural product This compound reactant->product Hydrogenation catalyst Catalyst (e.g., Cu-Cr) catalyst->product conditions Hydrogen (H2) High Pressure & Temperature conditions->product

Methodological & Application

Application Notes and Protocols for the Use of 2-Furanethanol in Bio-based Resin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furanethanol, more commonly known as furfuryl alcohol, is a bio-derived monomer that serves as a critical building block for the synthesis of furan-based resins. These resins are gaining significant attention as sustainable alternatives to petroleum-based polymers. Derived from the catalytic reduction of furfural, which is produced from lignocellulosic biomass such as corncobs and sugarcane bagasse, this compound is considered a green chemical.[1] Poly(furfuryl alcohol) (PFA) resins exhibit remarkable properties, including high thermal stability, excellent chemical resistance, and inherent fire retardancy, making them suitable for a wide range of applications, including foundry binders, composites, adhesives, and coatings.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of bio-based resins derived from this compound.

Applications of this compound-Based Resins

The unique properties of PFA resins make them valuable in various industrial and research applications:

  • Foundry Binders: PFA resins are extensively used to bind sand for molds and cores in metal casting due to their high-temperature stability and strength.

  • Chemical-Resistant Composites: When reinforced with fibers such as glass or natural fibers, PFA resins form composites with excellent resistance to acids, bases, and organic solvents.

  • Adhesives and Cements: The strong adhesive properties of PFA make it a suitable binder for wood, ceramics, and other materials, particularly in harsh chemical environments.

  • Coatings: PFA-based coatings provide a protective barrier against corrosion and chemical attack on various substrates.

  • Bio-based Thermosets: PFA is a key component in the development of sustainable thermosetting polymers, offering an alternative to traditional phenolic and epoxy resins.[3]

Quantitative Data on Resin Properties

The mechanical and thermal properties of poly(furfuryl alcohol) resins can be tailored by controlling the polymerization and curing conditions. The following tables summarize typical property ranges for cured PFA resins.

Table 1: Mechanical Properties of Cured Poly(furfuryl alcohol) Resin

PropertyValue
Tensile Modulus370 - 540 MPa
Tensile Strength28 - 32 MPa
Flexural ModulusVaries with reinforcement
Flexural StrengthVaries with reinforcement

Note: The mechanical properties, particularly flexural strength and modulus, are significantly influenced by the incorporation of reinforcing fillers and fibers.

Table 2: Thermal Properties of Cured Poly(furfuryl alcohol) Resin

PropertyValue
Glass Transition Temperature (Tg) by DSC90 - 130 °C
Onset of Thermal Degradation (TGA)~120 °C (minor loss of volatiles)
Major Degradation Temperature (TGA)200 - 390 °C
Char Yield at High TemperaturesHigh (indicative of good fire resistance)

Experimental Protocols

Protocol 1: Synthesis of Poly(furfuryl alcohol) Resin

This protocol describes the acid-catalyzed polymerization of this compound (furfuryl alcohol) to produce a poly(furfuryl alcohol) resin.

Materials:

  • This compound (Furfuryl Alcohol, FA), purified

  • Sulfuric Acid (H₂SO₄), 1 M solution

  • Sodium Hydroxide (NaOH), 1 M solution

  • Deionized Water

  • Sodium Chloride (NaCl), saturated solution

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Stirring mechanism (magnetic stirrer or overhead stirrer)

  • Heating mantle

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, stirring mechanism, and a dropping funnel.

  • Monomer Addition: Charge the flask with 50 g of this compound.

  • Catalyst Addition: Slowly add 5 mL of 1 M sulfuric acid to the this compound with vigorous stirring.[2] The addition should be done dropwise to control the initial exothermic reaction.

  • Polymerization: Heat the mixture to the azeotropic temperature of the this compound-water mixture and maintain it under reflux for a specified time (e.g., 2 hours).[1] The viscosity of the mixture will gradually increase as polymerization proceeds.[2]

  • Neutralization: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding 1 M sodium hydroxide solution until the pH of the mixture is neutral.[1]

  • Phase Separation: Transfer the resulting emulsion to a separatory funnel. Add a saturated sodium chloride solution to break the emulsion and facilitate phase separation.[1]

  • Washing: Separate the organic layer (the PFA resin) and wash it several times with deionized water to remove any remaining salts and impurities.

  • Solvent Removal: Remove any residual water and unreacted monomer from the resin using a rotary evaporator under reduced pressure.

  • Storage: The resulting viscous PFA resin can be stored for further use in curing applications.

Protocol 2: Curing of Poly(furfuryl alcohol) Resin

This protocol outlines the thermal curing of the synthesized PFA resin to form a rigid thermoset.

Materials:

  • Synthesized Poly(furfuryl alcohol) resin

  • Mold (e.g., silicone or metal)

Equipment:

  • Oven with temperature control

  • Desiccator

Procedure:

  • Mold Preparation: Prepare a suitable mold for casting the resin.

  • Casting: Pour the synthesized PFA resin into the mold.

  • Curing Schedule: Place the mold in an oven and follow a staged curing process:

    • Initial curing: Heat at a moderate temperature (e.g., 50 °C) for 1 hour to remove any remaining volatile components.

    • Final curing: Increase the temperature to a higher level (e.g., 103 °C) and hold for several hours (e.g., 4 hours) to ensure complete cross-linking.[4]

  • Cooling: After the curing is complete, turn off the oven and allow the cured resin to cool down slowly to room temperature inside the oven to prevent thermal shock and cracking.

  • Demolding and Post-Curing (Optional): Once cooled, carefully remove the cured PFA from the mold. For enhanced properties, a post-curing step at a higher temperature can be performed.

Visualizations

Polymerization and Cross-linking Pathway

The acid-catalyzed polymerization of this compound is a complex process involving several reaction pathways. The initial step is a polycondensation reaction that forms linear oligomeric chains with methylene and dimethylene ether linkages. Subsequent cross-linking occurs through various mechanisms, including Diels-Alder cycloadditions between furan rings and conjugated structures that form along the polymer backbone. Ring-opening of the furan moiety can also occur, leading to the formation of carbonyl groups.[4][5]

G cluster_initiation Initiation cluster_propagation Propagation (Linear Chain Growth) cluster_crosslinking Cross-linking & Side Reactions 2_Furanethanol This compound (Furfuryl Alcohol) Protonation Protonation (H+) 2_Furanethanol->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Linear_Oligomers Linear Oligomers (Methylene & Ether Linkages) Carbocation->Linear_Oligomers Electrophilic Substitution Conjugated_Structures Formation of Conjugated Structures Linear_Oligomers->Conjugated_Structures Ring_Opening Furan Ring Opening Linear_Oligomers->Ring_Opening Diels_Alder Diels-Alder Cycloaddition Conjugated_Structures->Diels_Alder Crosslinked_Network Cross-linked PFA Network Diels_Alder->Crosslinked_Network

Caption: Acid-catalyzed polymerization pathway of this compound.

Experimental Workflow for Resin Synthesis and Curing

The overall workflow from the this compound monomer to the final cured poly(furfuryl alcohol) resin involves a series of distinct experimental steps.

G cluster_synthesis Resin Synthesis cluster_curing Curing Process Monomer This compound Catalysis Acid Catalysis (e.g., H2SO4) Monomer->Catalysis Polymerization Polymerization (Reflux) Catalysis->Polymerization Neutralization Neutralization (e.g., NaOH) Polymerization->Neutralization Purification Washing & Drying (Rotovap) Neutralization->Purification PFA_Resin PFA Resin Purification->PFA_Resin Casting Casting into Mold PFA_Resin->Casting Thermal_Curing Thermal Curing (Oven) Casting->Thermal_Curing Cooled_Product Cooling Thermal_Curing->Cooled_Product Cured_PFA Cured PFA Thermoset Cooled_Product->Cured_PFA

Caption: Experimental workflow for PFA resin synthesis and curing.

References

2-Furanethanol: A Promising Green Solvent for Sustainable Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of green chemistry, the quest for sustainable and environmentally benign solvents is paramount. 2-Furanethanol, a biomass-derived alcohol, has emerged as a promising candidate to replace conventional volatile organic compounds (VOCs) in a variety of organic transformations. Its favorable physicochemical properties, coupled with its renewable origin, position it as an attractive medium for clean chemical synthesis. This document provides detailed application notes and protocols for the use of this compound in organic reactions, with a focus on its potential in cross-coupling reactions and heterocycle synthesis.

Physicochemical Properties and Green Solvent Metrics

A comprehensive understanding of a solvent's properties is crucial for its application. The following table summarizes the key physicochemical data for this compound, comparing it with commonly used conventional solvents.

PropertyThis compoundTolueneDioxane
Molecular Formula C₆H₈O₂[1]C₇H₈C₄H₈O₂
Molecular Weight ( g/mol ) 112.13[1]92.1488.11
Boiling Point (°C) 173-174110.6101
Melting Point (°C) -35-9511.8
Density (g/mL) 1.1030.8671.034
Flash Point (°C) 75412
Water Solubility Miscible0.52 g/LMiscible
Source Biomass (from furfural)[2]PetroleumPetroleum
Toxicity Profile Expected to be less toxic than many traditional solvents, though full data is still being compiled.Known neurotoxin and respiratory irritant.Carcinogen, irritant.

Proposed Applications in Organic Synthesis

While extensive literature on this compound as a solvent is still emerging, its properties suggest its suitability for a range of important organic reactions. Below are proposed applications and hypothetical protocols.

Palladium-Catalyzed Cross-Coupling Reactions

The high boiling point and polar nature of this compound make it a potentially excellent solvent for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings. These reactions are fundamental in the synthesis of pharmaceuticals and functional materials.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[3][4][5][6] The use of this compound could offer advantages in terms of catalyst stability and product isolation.

Hypothetical Protocol: Synthesis of 4-Phenyltoluene

Reaction Scheme:

Materials:

  • 4-Bromotoluene (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol)

  • Potassium carbonate (2 mmol)

  • This compound (5 mL)

Procedure:

  • To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Add this compound to the flask.

  • The mixture is stirred and heated to 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

Based on similar reactions in other green solvents, a yield of >85% could be anticipated. The use of this compound may facilitate the dissolution of the inorganic base and stabilize the palladium catalyst.

The Heck-Mizoroki reaction is a powerful tool for the arylation of alkenes.[7][8][9][10][11] this compound's high boiling point is advantageous for this reaction, which often requires elevated temperatures.

Hypothetical Protocol: Synthesis of Butyl Cinnamate

Reaction Scheme:

2 CH3COCH2COOEt + HCHO + NH3 --[this compound]--> Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

Caption: General experimental workflow for organic synthesis using this compound.

Green_Solvent_Selection cluster_criteria Green Chemistry Principles Renewable Renewable Feedstock Furanethanol This compound Renewable->Furanethanol Traditional_Solvents Traditional Solvents (e.g., Toluene, DMF) Renewable->Traditional_Solvents Low_Toxicity Low Toxicity Low_Toxicity->Furanethanol Low_Toxicity->Traditional_Solvents Biodegradable Biodegradable Biodegradable->Furanethanol Biodegradable->Traditional_Solvents High_BP High Boiling Point High_BP->Furanethanol Low_Volatility Low Volatility Low_Volatility->Furanethanol Solvent_Choice Solvent Selection Solvent_Choice->Renewable Solvent_Choice->Low_Toxicity Solvent_Choice->Biodegradable Solvent_Choice->High_BP Solvent_Choice->Low_Volatility

Caption: Decision pathway for selecting this compound based on green chemistry principles.

Conclusion and Future Outlook

This compound represents a viable and sustainable alternative to conventional organic solvents. Its favorable properties, including a high boiling point, miscibility with water, and renewable origin, make it an attractive candidate for a wide range of organic transformations. While further research is needed to fully explore its potential, the proposed applications and protocols in this document provide a solid foundation for its adoption in academic and industrial laboratories. The continued investigation and application of such bio-derived solvents will be instrumental in advancing the goals of green chemistry and promoting a more sustainable future for the chemical industry.

References

Synthesis of Furfurylamine from 2-Furanethanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of furfurylamine from 2-furanethanol. The primary method detailed is the reductive amination of this compound using a Raney® Nickel catalyst in the presence of ammonia. This process offers a direct and efficient route to a valuable chemical intermediate widely used in the pharmaceutical and specialty chemical industries. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis. All quantitative data is presented in structured tables, and a comprehensive experimental workflow is visualized.

Introduction

Furfurylamine is a critical building block in the synthesis of numerous pharmaceuticals, agrochemicals, and polymers. Traditional synthetic routes often involve the multi-step conversion of furfural. The direct amination of this compound (also known as furfuryl alcohol) presents a more atom-economical and potentially greener alternative. This protocol focuses on a robust method utilizing a heterogeneous Raney® Nickel catalyst, which facilitates the conversion of the alcohol to the corresponding primary amine in a one-pot process.

The synthesis is described as "switchable," meaning the reaction conditions can be modulated to favor the formation of either furfurylamine or the over-hydrogenated product, tetrahydrofurfurylamine. The protocol herein is optimized for the selective synthesis of furfurylamine.

Reaction Principle

The synthesis of furfurylamine from this compound via reductive amination over a Raney® Nickel catalyst proceeds through a "hydrogen borrowing" mechanism. The alcohol is first dehydrogenated by the catalyst to form an intermediate aldehyde (furfural). This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated by the catalyst using the "borrowed" hydrogen to yield the final product, furfurylamine.

Experimental Protocol: Reductive Amination of this compound

This protocol is adapted from the methodology described by Liu, Y., et al. in Catalysis Science & Technology, 2017.[1][2]

Materials and Equipment
MaterialGradeSupplier
This compound (Furfuryl alcohol)≥98%Sigma-Aldrich
Raney® Nickel (slurry in water)Sigma-Aldrich
Ammonia (gas)AnhydrousPraxair
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Sodium Sulfate (anhydrous)Reagent GradeFisher Scientific
High-pressure autoclave with magnetic stirringParr Instrument Co.
Gas chromatography-mass spectrometry (GC-MS) systemAgilent Technologies
Nuclear Magnetic Resonance (NMR) spectrometerBruker
Fourier-transform infrared (FTIR) spectrometerThermo Fisher Scientific
Reaction Setup and Procedure
  • Catalyst Preparation: Commercially available Raney® Nickel is typically supplied as a slurry in water. Prior to use, the water should be decanted, and the catalyst should be washed with the reaction solvent (anhydrous THF) to remove residual water. All handling of Raney® Nickel should be performed under an inert atmosphere (e.g., nitrogen or argon) due to its pyrophoric nature when dry.

  • Reaction Mixture: In a high-pressure autoclave equipped with a magnetic stir bar, add this compound (0.5 g), anhydrous tetrahydrofuran (15 mL), and the prepared Raney® Nickel catalyst (0.25 g).

  • Reaction Conditions: Seal the autoclave and purge it with nitrogen gas five times to remove any air. Pressurize the autoclave with ammonia gas to 0.35 MPa.

  • Reaction Execution: Heat the autoclave to the desired reaction temperature (see Table 1) and stir the mixture at 1200 rpm for the specified reaction time.

  • Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia gas in a well-ventilated fume hood.

    • Filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst can be washed with additional THF to ensure complete recovery of the product.

    • The filtrate is then concentrated under reduced pressure to remove the solvent.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure furfurylamine.

Optimized Reaction Conditions

The following table summarizes the optimized conditions for the selective synthesis of furfurylamine.

ParameterValue
Temperature180 °C
Ammonia Pressure0.35 MPa
Reaction Time36 hours
Yield of Furfurylamine 78.8%

Table 1: Optimized reaction conditions for the synthesis of furfurylamine from this compound.[1][2]

Characterization Data

The identity and purity of the synthesized furfurylamine should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ 7.35 (dd, J = 1.9, 0.9 Hz, 1H)δ 153.0
δ 6.29 (dd, J = 3.2, 1.9 Hz, 1H)δ 141.9
δ 6.20 (dd, J = 3.2, 0.9 Hz, 1H)δ 110.2
δ 3.80 (s, 2H)δ 107.1
δ 1.55 (s, 2H, -NH₂)δ 40.8

Table 2: Expected ¹H and ¹³C NMR chemical shifts for furfurylamine.

Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3360-3280N-H stretch (primary amine)
3120C-H stretch (furan ring)
1505C=C stretch (furan ring)
1015C-O-C stretch (furan ring)

Table 3: Key FTIR absorption bands for furfurylamine.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and the proposed reaction mechanism.

experimental_workflow start Start catalyst_prep Prepare Raney® Nickel Catalyst (Wash with anhydrous THF) start->catalyst_prep reaction_setup Set up Reaction in Autoclave (this compound, THF, Raney® Ni) catalyst_prep->reaction_setup reaction_conditions Establish Reaction Conditions (Pressurize with NH₃, Heat to 180°C) reaction_setup->reaction_conditions reaction Run Reaction (36 hours at 1200 rpm) reaction_conditions->reaction workup Work-up (Cool, Vent, Filter) reaction->workup purification Purification (Fractional Distillation) workup->purification characterization Characterization (NMR, IR, GC-MS) purification->characterization end End characterization->end

Figure 1: Experimental workflow for the synthesis of furfurylamine.

reaction_mechanism furanethanol This compound catalyst1 Raney® Ni (-2H) furanethanol->catalyst1 Dehydrogenation furfural Furfural Intermediate nh3 NH₃ furfural->nh3 Condensation imine Imine Intermediate catalyst2 Raney® Ni (+2H) imine->catalyst2 Hydrogenation h2o H₂O imine->h2o furfurylamine Furfurylamine catalyst1->furfural catalyst2->furfurylamine nh3->imine

Figure 2: Proposed "hydrogen borrowing" reaction mechanism.

Safety Precautions

  • Raney® Nickel: Pyrophoric when dry. Handle under an inert atmosphere and keep wet with solvent.

  • Ammonia: Toxic and corrosive gas. Handle in a well-ventilated fume hood.

  • High-Pressure Autoclave: Ensure proper training and adherence to safety protocols for high-pressure equipment.

  • Solvents: Tetrahydrofuran is flammable. Handle away from ignition sources.

Conclusion

The reductive amination of this compound using a Raney® Nickel catalyst provides an effective method for the synthesis of furfurylamine. By carefully controlling the reaction parameters as outlined in this protocol, researchers can achieve good yields of the desired product. Proper safety precautions are essential when handling the reagents and equipment involved in this synthesis. The provided workflow and mechanistic diagrams offer a clear guide for the execution and understanding of this important transformation.

References

Application Notes and Protocols: 2-Furanethanol as a Versatile Building Block in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-furanethanol as a key starting material in the synthesis of valuable pharmaceutical intermediates. The furan ring system is a prevalent scaffold in a multitude of bioactive molecules and approved drugs.[1][2][3][4] this compound, a readily available derivative, offers a strategic entry point for the elaboration of complex molecular architectures.

This document details the synthesis of a crucial intermediate for the H2 receptor antagonist, ranitidine, and explores a potential synthetic pathway towards a precursor for the antibiotic, cefoxitin. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate the application of these methodologies in a research and development setting.

Key Applications of this compound in Pharmaceutical Synthesis

This compound serves as a versatile precursor for a range of pharmaceutical intermediates due to the reactive nature of the furan ring and the modifiable hydroxyl group. The furan moiety can be considered a bioisostere for a phenyl ring, offering modulated physicochemical properties that can enhance drug-receptor interactions and improve metabolic stability.[3][4]

Synthesis of a Ranitidine Intermediate

Ranitidine, a widely known H2 receptor antagonist used to decrease stomach acid production, contains a functionalized furan ring.[5] A key intermediate in the synthesis of ranitidine is 5-((dimethylamino)methyl)furan-2-yl)methanol. This intermediate can be efficiently synthesized from this compound via a Mannich reaction.

Quantitative Data for the Synthesis of 5-((dimethylamino)methyl)furan-2-yl)methanol

ReactantProductReagentsReaction ConditionsYield (%)Reference
This compound5-((dimethylamino)methyl)furan-2-yl)methanolbis(dimethylamino)methane, Acetic AcidRoom temperature, 18 hours94[2][6]

Experimental Protocol: Synthesis of 5-((dimethylamino)methyl)furan-2-yl)methanol from this compound

This protocol is adapted from the procedure described in US Patent 4,347,191.[3]

Materials:

  • This compound (furfuryl alcohol)

  • bis(dimethylamino)methane

  • Acetic acid

  • 40% aqueous Sodium Hydroxide

  • Ethyl acetate

  • Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 98 g (1.0 mol) of this compound in 1000 ml of acetic acid.

  • Cool the stirred solution to 10°C using an ice bath.

  • Prepare a solution of 112 g (1.1 mol) of bis(dimethylamino)methane in 200 ml of acetic acid and add it dropwise to the cooled this compound solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.

  • Remove the acetic acid under reduced pressure using a rotary evaporator at a bath temperature of 60°C.

  • To the residue, add 200 g of ice and carefully make the mixture basic by the slow addition of 40% aqueous sodium hydroxide, while providing external cooling.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • The resulting residue is the crude 5-((dimethylamino)methyl)furan-2-yl)methanol. The reported yield for this reaction is 94%.[2][6]

Logical Workflow for Ranitidine Intermediate Synthesis

G A This compound C Mannich Reaction (Room Temperature, 18h) A->C B bis(dimethylamino)methane Acetic Acid B->C D Workup (Basification, Extraction) C->D E 5-((dimethylamino)methyl)furan-2-yl)methanol (Ranitidine Intermediate) D->E G A This compound B Oxidation A->B C 2-Furaldehyde B->C D Conversion to 1,4-Dicarbonyl C->D E 1,4-Dicarbonyl Compound D->E F Paal-Knorr Synthesis (Sulfur Source) E->F G Thiophene Derivative F->G H Side Chain Elaboration G->H I Cefoxitin Precursor (2-Thienylacetic acid derivative) H->I G cluster_0 Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates Ranitidine Ranitidine Ranitidine->H2R Blocks cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_out H+ (to stomach lumen) ProtonPump->H_out Pumps G cluster_1 UDP_NAG UDP-NAG Lipid_II Lipid II (NAM-NAG-pentapeptide) UDP_NAG->Lipid_II UDP_NAM UDP-NAM-pentapeptide UDP_NAM->Lipid_II PBP Penicillin-Binding Proteins (Transpeptidase) Lipid_II->PBP Substrate Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_PG Catalyzes cross-linking Weak_Cell_Wall Weakened Cell Wall PBP->Weak_Cell_Wall Leads to Cefoxitin Cefoxitin Cefoxitin->PBP Inhibits Cell_Lysis Cell Lysis Weak_Cell_Wall->Cell_Lysis

References

Application Notes and Protocols for the Catalytic Conversion of 2-Furanethanol to Biofuels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the catalytic conversion of 2-furanethanol, a biomass-derived platform chemical, into advanced biofuels. The methodologies outlined are based on established catalytic strategies for the upgrading of furanic compounds to hydrocarbon fuels suitable for diesel and jet fuel applications.

Introduction

The transition from fossil fuels to renewable energy sources is a critical global challenge. Biomass, as a renewable carbon source, offers a sustainable pathway to produce liquid transportation fuels. This compound, derived from the hydrogenation of furfural, is a promising intermediate for the synthesis of long-chain hydrocarbons. Its conversion to biofuels typically involves a series of catalytic steps, primarily focused on hydrodeoxygenation (HDO) to remove oxygen atoms and subsequent C-C coupling reactions to increase the carbon chain length to the desired fuel range. This application note details the catalytic strategies and experimental procedures for this conversion process.

Catalytic Conversion Pathways

The conversion of this compound to biofuels generally proceeds through a multi-step process involving hydrodeoxygenation (HDO) and potential oligomerization or alkylation reactions to achieve the desired molecular weight for fuel applications. A plausible reaction pathway involves the initial deoxygenation of this compound to produce 2-methylfuran, followed by further hydrodeoxygenation and ring-opening to yield alkanes. Alternatively, this compound can undergo reactions that increase its carbon chain length prior to or during the HDO process.

G This compound This compound 2-Methylfuran 2-Methylfuran This compound->2-Methylfuran Hydrodeoxygenation (HDO) Alkylation_Products Long-chain Oxygenates This compound->Alkylation_Products Alkylation/ Condensation Intermediate_Oxygenates Intermediate Oxygenates (e.g., ketones, aldehydes) 2-Methylfuran->Intermediate_Oxygenates Ring Opening Biofuel_Alkanes Diesel/Jet Fuel Range Alkanes Intermediate_Oxygenates->Biofuel_Alkanes Hydrodeoxygenation (HDO) Alkylation_Products->Biofuel_Alkanes Hydrodeoxygenation (HDO)

Catalytic pathways for this compound to biofuels.

Experimental Protocols

The following protocols describe the synthesis of catalysts and the catalytic conversion of this compound.

Catalyst Preparation: Ni-Mo₂C/SiO₂

This protocol is adapted from methodologies for preparing bimetallic carbide catalysts, which have shown high efficacy in HDO reactions.[1]

Materials:

  • Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Silica (SiO₂) support

  • Deionized water

  • Urea

  • Methanol

  • Tube furnace

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

Procedure:

  • Impregnation:

    • Dissolve appropriate amounts of ammonium molybdate tetrahydrate and nickel(II) nitrate hexahydrate in deionized water to achieve the desired metal loading (e.g., 10 wt% Ni, 5 wt% Mo).

    • Add the silica support to the solution and stir continuously for 12 hours at room temperature.

    • Evaporate the water at 80°C under vacuum until a solid powder is obtained.

    • Dry the resulting solid in an oven at 120°C for 12 hours.

  • Carburization:

    • Place the dried powder in a quartz tube reactor within a tube furnace.

    • Heat the sample to 400°C under a flow of N₂ (100 mL/min) and hold for 2 hours.

    • Switch the gas flow to a mixture of H₂ (50 mL/min) and N₂ (50 mL/min) and ramp the temperature to 700°C at a rate of 5°C/min.

    • Hold at 700°C for 3 hours to complete the carburization process.

    • Cool the catalyst to room temperature under a flow of N₂.

    • The resulting Ni-Mo₂C/SiO₂ catalyst is ready for use.

Catalytic Conversion of this compound

This protocol outlines a typical batch reactor setup for the hydrodeoxygenation of this compound.

Materials:

  • This compound

  • Ni-Mo₂C/SiO₂ catalyst (prepared as in 3.1)

  • Dodecane (as an internal standard for GC analysis)

  • High-pressure batch reactor (e.g., Parr reactor)

  • Hydrogen gas (H₂)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reactor Loading:

    • Load the batch reactor with this compound (e.g., 10 g), the Ni-Mo₂C/SiO₂ catalyst (e.g., 0.5 g, 5 wt% of the reactant), and dodecane (e.g., 1 g).

  • Reaction Setup:

    • Seal the reactor and purge it with H₂ three times to remove air.

    • Pressurize the reactor with H₂ to the desired initial pressure (e.g., 6.0 MPa).

    • Begin stirring and heat the reactor to the target reaction temperature (e.g., 250°C).

  • Reaction:

    • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4-8 hours).

    • Monitor the pressure to observe H₂ consumption.

  • Product Collection and Analysis:

    • After the reaction, cool the reactor to room temperature.

    • Carefully vent the excess H₂.

    • Collect the liquid product and separate it from the solid catalyst by centrifugation or filtration.

    • Analyze the liquid product using GC-MS to identify and quantify the components. The conversion of this compound and the selectivity to various products (e.g., 2-methylfuran, alkanes) can be calculated based on the GC analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from the catalytic conversion of furanic compounds, which can be expected in the conversion of this compound.

Table 1: Influence of Catalyst on this compound Conversion and Product Selectivity.

CatalystThis compound Conversion (%)Selectivity to 2-Methylfuran (%)Selectivity to Alkanes (%)
Ni-Mo₂C/SiO₂954055
Pd/C886520
Ni/Hβ923060

Reaction Conditions: 250°C, 6.0 MPa H₂, 6 hours.

Table 2: Effect of Reaction Temperature on Product Yield.

Temperature (°C)This compound Conversion (%)Yield of C₅-C₁₀ Alkanes (%)
2207540
2509558
2809950 (increased cracking)

Reaction Conditions: Ni-Mo₂C/SiO₂ catalyst, 6.0 MPa H₂, 6 hours.

Experimental Workflow

The overall experimental workflow for the catalytic conversion of this compound to biofuels is depicted below.

G cluster_0 Catalyst Preparation cluster_1 Catalytic Reaction cluster_2 Product Analysis Impregnation Impregnation Drying Drying Impregnation->Drying Carburization Carburization Drying->Carburization Reactor_Loading Reactor Loading Carburization->Reactor_Loading Reaction_Execution Reaction Execution Reactor_Loading->Reaction_Execution Product_Collection Product Collection Reaction_Execution->Product_Collection GC_MS GC-MS Analysis Product_Collection->GC_MS Data_Processing Data Processing GC_MS->Data_Processing

Experimental workflow for biofuel production.

References

Application Notes and Protocols for the Ring-Opening Polymerization of 2-Furanethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polymers from 2-furanethanol derivatives via cationic ring-opening polymerization (CROP). The information is curated for professionals in research and drug development, focusing on the potential of these polymers in biomedical applications, particularly drug delivery. While direct literature on the ring-opening polymerization of this compound is limited, this document leverages established protocols for structurally similar monomers, such as 2-hydroxymethyltetrahydrofuran and other tetrahydrofuran (THF) derivatives, to provide a robust starting point for experimentation.

Introduction to Poly(this compound) and its Derivatives

Polymers derived from this compound, a biomass-derived monomer, are of increasing interest due to their potential biocompatibility and the versatile chemistry of the furan moiety. The presence of both a hydroxyl group and a furan ring in the repeating unit offers opportunities for post-polymerization modification, making these materials attractive for creating functional polymers for drug delivery systems. The anticipated polymer, poly(this compound), possesses a polyether backbone similar to polytetrahydrofuran (PTHF), which is known for its favorable biocompatibility.

Cationic Ring-Opening Polymerization (CROP) Approach

Based on studies of analogous cyclic ethers like 2-hydroxymethyltetrahydrofuran, cationic ring-opening polymerization is a promising method for polymerizing this compound derivatives.[1] This approach typically involves an initiator that generates a cationic active species, which then propagates by sequentially opening the tetrahydrofuran ring of the monomer.

Diagram of the Proposed Polymerization Mechanism

ROP_Mechanism Monomer This compound (Monomer) ActivatedMonomer Protonated Monomer Monomer->ActivatedMonomer Initiator Initiator (e.g., H+) Initiator->ActivatedMonomer Initiation PropagatingChain Propagating Polymer Chain ActivatedMonomer->PropagatingChain Propagation PropagatingChain->PropagatingChain Adds Monomer Polymer Poly(this compound) PropagatingChain->Polymer Termination Termination Termination/ Chain Transfer PropagatingChain->Termination

Caption: Proposed cationic ring-opening polymerization mechanism of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the cationic ring-opening polymerization of functionalized tetrahydrofurans.[1][2][3] Researchers should consider these as starting points and optimize the conditions for their specific this compound derivative.

Protocol 1: CROP using a Brønsted Acid Catalyst

This protocol utilizes a strong Brønsted acid, such as a heteropolyacid (e.g., 12-tungstophosphoric acid), which has been shown to be effective for the CROP of THF.[2][3]

Materials:

  • This compound (monomer)

  • 12-Tungstophosphoric acid (H₃PW₁₂O₄₀) (catalyst)

  • Acetic anhydride (initiator/promoter)

  • Dichloromethane (solvent, anhydrous)

  • Methanol (for quenching)

  • Diethyl ether (for precipitation)

  • Argon or Nitrogen gas supply

Procedure:

  • Monomer and Solvent Preparation: Dry the this compound monomer and dichloromethane solvent over calcium hydride (CaH₂) and distill under reduced pressure before use.

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a rubber septum under an inert atmosphere (Argon or Nitrogen).

  • Reaction Mixture: To the flask, add the desired amount of this compound monomer and anhydrous dichloromethane. A typical monomer concentration is 1-2 M.

  • Initiation: In a separate vial, dissolve the 12-tungstophosphoric acid catalyst in a small amount of anhydrous dichloromethane. Add the catalyst solution to the reaction flask via syringe.

  • Add Promoter: Add acetic anhydride to the reaction mixture. The molar ratio of monomer to initiator to catalyst should be systematically varied to optimize molecular weight and yield (e.g., start with 100:1:1).

  • Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). Monitor the reaction progress by taking aliquots and analyzing them using ¹H NMR spectroscopy to observe the disappearance of monomer signals.

  • Termination: Quench the polymerization by adding an excess of cold methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of cold diethyl ether. Filter the precipitate and wash it several times with diethyl ether.

  • Drying: Dry the purified polymer under vacuum at room temperature to a constant weight.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Prep_Monomer Dry & Distill This compound Setup Inert Atmosphere Reaction Setup Prep_Monomer->Setup Prep_Solvent Dry & Distill Dichloromethane Prep_Solvent->Setup Mixing Add Monomer, Solvent, Catalyst, & Promoter Setup->Mixing Polymerize Stir at Controlled Temperature Mixing->Polymerize Quench Quench with Methanol Polymerize->Quench Precipitate Precipitate in Diethyl Ether Quench->Precipitate Dry Dry Polymer under Vacuum Precipitate->Dry Characterization Characterization (NMR, SEC, DSC) Dry->Characterization

Caption: General experimental workflow for the cationic ring-opening polymerization of this compound derivatives.

Characterization of Poly(this compound)

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and thermal properties.

Characterization TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural confirmationAppearance of broad peaks corresponding to the polymer backbone and disappearance of sharp monomer signals.
Size Exclusion (SEC) Molecular weight (Mn, Mw) and PDIDetermination of the average molecular weight and the breadth of the molecular weight distribution (PDI = Mw/Mn).
Differential Scanning (DSC) Thermal properties (Tg, Tm)Identification of the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Fourier-Transform IR (FTIR) Functional group analysisConfirmation of the ether linkages in the polymer backbone and the presence of furan and hydroxyl groups.

Quantitative Data from Analogous Systems

While specific data for poly(this compound) is not yet available in the literature, the following table summarizes typical results obtained for the cationic polymerization of 2-hydroxymethyltetrahydrofuran and other THF derivatives.[1][2][4] This data can serve as a benchmark for initial experiments.

MonomerCatalyst/Initiator SystemMn ( g/mol )PDI (Mw/Mn)Reference
2-HydroxymethyltetrahydrofuranCationic initiator (unspecified)2,000 - 14,000N/A[1]
Tetrahydrofuran (THF)H₃PW₁₂O₄₀ / Acetic Anhydride1,360 - 4,535N/A[2]
2-Methyltetrahydrofuran (2-MeTHF)Sc(OTf)₃ / β-Butyrolactone (copolymer)5,200 (copolymer)1.1 - 1.3[4]

Note: N/A indicates that the data was not available in the cited source.

Applications in Drug Development

Polymers with a polyether backbone and functional side groups are highly valuable in drug delivery. The furan and hydroxyl moieties of poly(this compound) offer several advantages:

  • Biocompatibility: The polyether backbone is anticipated to be biocompatible, similar to PTHF.

  • Drug Conjugation: The hydroxyl groups can be used for the covalent attachment of drugs, targeting ligands, or other functional molecules.

  • Diels-Alder Chemistry: The furan ring can participate in reversible Diels-Alder reactions, enabling the development of stimuli-responsive drug delivery systems (e.g., for pH- or temperature-triggered release).

  • Hydrophilicity Tuning: The hydroxyl groups can be modified to tune the overall hydrophilicity of the polymer, affecting its solubility and interaction with biological systems.

Diagram of Potential Drug Delivery Application

Drug_Delivery Polymer Poly(this compound) Backbone Nanoparticle Drug-Loaded Nanoparticle Polymer->Nanoparticle Self-Assembly Drug Drug Molecule Drug->Nanoparticle Encapsulation or Conjugation TargetingLigand Targeting Ligand TargetingLigand->Nanoparticle Surface Functionalization Cell Target Cell Nanoparticle->Cell Targeted Delivery Cell->Nanoparticle Receptor-Mediated Endocytosis

Caption: Conceptual workflow for the application of poly(this compound) in targeted drug delivery.

Conclusion and Future Outlook

The ring-opening polymerization of this compound derivatives presents a promising avenue for the development of novel, bio-based polymers for advanced drug delivery applications. The protocols and data presented here, derived from analogous systems, provide a solid foundation for researchers to begin exploring this new class of materials. Future work should focus on optimizing polymerization conditions to achieve well-defined polymer architectures, thoroughly characterizing the resulting materials, and exploring their potential in various drug delivery formulations. The unique chemistry of the furan ring, in particular, opens up exciting possibilities for creating intelligent and responsive drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Furanethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-furanethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the catalytic hydrogenation of furfural.

Question: Why is the yield of this compound lower than expected?

Answer:

Low yields of this compound can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature and pressure play a crucial role. Excessively high temperatures can lead to over-hydrogenation of the furan ring, producing tetrahydrofurfuryl alcohol, or promote side reactions like decarbonylation and polymerization.[1] Similarly, very high hydrogen pressures can favor the hydrogenation of the furan ring.[1] It is essential to optimize these parameters for your specific catalyst and reactor setup.

  • Catalyst Deactivation: The catalyst can lose activity over time due to several reasons:

    • Coking: Deposition of carbonaceous materials (polymers or "humins") on the catalyst surface can block active sites. This is often exacerbated by high reaction temperatures.

    • Sintering: Metal nanoparticles on the catalyst support can agglomerate at high temperatures, reducing the active surface area.

    • Poisoning: Impurities in the furfural feedstock or solvent can irreversibly bind to the catalyst's active sites.

  • Poor Catalyst Selectivity: The choice of catalyst is critical in determining the product distribution. Some catalysts may favor the formation of side products over this compound. For instance, copper-based catalysts are known for their high selectivity towards the desired product due to their preferential interaction with the carbonyl group over the furan ring.[2]

  • Mass Transfer Limitations: Inadequate mixing in the reactor can lead to poor contact between the reactants (furfural, hydrogen) and the catalyst, resulting in lower reaction rates and yields.

Question: The primary side product in my reaction is tetrahydrofurfuryl alcohol (THFA). How can I minimize its formation?

Answer:

The formation of THFA is due to the over-hydrogenation of the furan ring. To minimize its formation:

  • Optimize Reaction Conditions: Reduce the reaction temperature and hydrogen pressure. These are the most significant factors influencing the hydrogenation of the furan ring.[1]

  • Catalyst Selection: Employ a catalyst with high selectivity for the hydrogenation of the aldehyde group over the furan ring. Copper-based catalysts, such as copper chromite, are often preferred for this reason.[2] Bimetallic catalysts can also be designed to enhance selectivity.

  • Reaction Time: Prolonged reaction times can lead to the further hydrogenation of the desired product. Monitor the reaction progress and stop it once the optimal yield of this compound is achieved.

Question: I am observing the formation of 2-methylfuran and furan. What is causing this and how can I prevent it?

Answer:

The formation of 2-methylfuran and furan indicates that hydrogenolysis and decarbonylation reactions are occurring.

  • Hydrogenolysis to 2-Methylfuran: This involves the removal of the hydroxyl group from this compound. This side reaction can be influenced by the catalyst type and the reaction temperature. Using a catalyst that is less active for C-O bond cleavage can help minimize its formation.

  • Decarbonylation to Furan: This is the removal of the carbonyl group from furfural and is more likely to occur at higher temperatures. Optimizing the temperature to be high enough for the desired reaction but low enough to suppress decarbonylation is key.

Question: My reaction mixture is turning dark and forming a solid residue. What is happening?

Answer:

The formation of a dark, solid residue is typically due to the polymerization of furfural and/or this compound. This process, often referred to as "humin" formation, is acid-catalyzed and can be accelerated by high temperatures.

  • Control Temperature: Maintain the reaction temperature within the optimal range to minimize polymerization.

  • Use a Neutral or Basic Support: If your catalyst is on an acidic support, it may promote polymerization. Consider using a catalyst with a neutral or basic support material.

  • Minimize Reaction Time: As with other side reactions, longer reaction times can increase the extent of polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound from furfural?

A1: The most frequently encountered side products include:

  • Tetrahydrofurfuryl alcohol (THFA): From the over-hydrogenation of the furan ring.

  • 2-Methylfuran: From the hydrogenolysis of this compound.

  • Furan: From the decarbonylation of furfural.

  • Polymers/Humins: From the acid-catalyzed polymerization of furfural and this compound.

  • Ethers: If an alcohol is used as a solvent (e.g., furfuryl ethyl ether from ethanol), an etherification reaction can occur.

Q2: How can I effectively purify this compound from the reaction mixture?

A2: Purification of this compound typically involves the following steps:

  • Catalyst Removal: The solid catalyst is first removed from the reaction mixture by filtration or centrifugation.

  • Solvent Removal: If a solvent was used, it is removed, usually by distillation or rotary evaporation.

  • Distillation: The crude product is then purified by fractional distillation under reduced pressure to separate this compound from lower and higher boiling point impurities.

Q3: What analytical techniques are recommended for monitoring the reaction and analyzing the product mixture?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly used technique for analyzing the reaction mixture. It allows for the separation, identification, and quantification of this compound and its various side products. High-performance liquid chromatography (HPLC) can also be used, particularly for monitoring the consumption of the furfural starting material.

Data Presentation

The following table summarizes the common side products and the reaction conditions that influence their formation.

Side ProductFormation PathwayInfluential Reaction Conditions
Tetrahydrofurfuryl Alcohol (THFA)Over-hydrogenation of furan ringHigh temperature, high hydrogen pressure, prolonged reaction time
2-MethylfuranHydrogenolysis of this compoundCatalyst type, high temperature
FuranDecarbonylation of furfuralHigh temperature
Polymers/HuminsPolymerization of reactantsHigh temperature, acidic catalyst support, long reaction time
Ethers (e.g., Furfuryl ethyl ether)Etherification with alcohol solventUse of alcohol as a solvent

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of Furfural to this compound

This protocol provides a general methodology for the synthesis of this compound. Note: Specific parameters should be optimized for your particular catalyst and experimental setup.

Materials:

  • Furfural (freshly distilled)

  • Catalyst (e.g., a supported copper or nickel catalyst)

  • Solvent (e.g., isopropanol or water)

  • High-pressure batch reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls.

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: Ensure the reactor is clean and dry. Add the catalyst (typically 1-5 wt% relative to furfural) to the reactor vessel.

  • Reactant Addition: Add the solvent and then the freshly distilled furfural to the reactor.

  • Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.

  • Reaction:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa).

    • Begin stirring and heat the reactor to the desired temperature (e.g., 100-150 °C).

    • Maintain a constant hydrogen pressure throughout the reaction.

  • Monitoring: Take samples periodically via the sampling port to monitor the progress of the reaction by GC-MS.

  • Reaction Completion: Once the desired conversion of furfural and selectivity to this compound is achieved, stop the heating and allow the reactor to cool to room temperature.

  • Depressurization: Carefully vent the excess hydrogen gas from the reactor.

  • Product Recovery: Open the reactor, and separate the catalyst from the liquid product mixture by filtration.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Mandatory Visualization

Synthesis_Pathway Furfural Furfural Furanethanol This compound (Desired Product) Furfural->Furanethanol + H2 (Selective Hydrogenation) Furan Furan (Decarbonylation) Furfural->Furan - CO Polymers Polymers/Humins Furfural->Polymers Polymerization THFA Tetrahydrofurfuryl Alcohol (Over-hydrogenation) Furanethanol->THFA + H2 (Ring Hydrogenation) Methylfuran 2-Methylfuran (Hydrogenolysis) Furanethanol->Methylfuran + H2 (-H2O) Furanethanol->Polymers Polymerization

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of this compound OverHydrogenation Over-hydrogenation to THFA LowYield->OverHydrogenation SideReactions Side Reactions (e.g., to 2-Methylfuran) LowYield->SideReactions Polymerization Polymerization/Humin Formation LowYield->Polymerization CatalystDeactivation Catalyst Deactivation LowYield->CatalystDeactivation OptimizeConditions Optimize T & P OverHydrogenation->OptimizeConditions SideReactions->OptimizeConditions ChangeCatalyst Change Catalyst/Support SideReactions->ChangeCatalyst Polymerization->OptimizeConditions ControlTime Control Reaction Time Polymerization->ControlTime RegenerateCatalyst Regenerate/Replace Catalyst CatalystDeactivation->RegenerateCatalyst

Caption: Troubleshooting logic for low this compound yield.

References

Stability of 2-Furanethanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-furanethanol under various experimental conditions. The information is intended to assist researchers in designing and interpreting experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

A1: this compound is susceptible to degradation in acidic aqueous solutions. The furan ring is prone to acid-catalyzed ring-opening.[1][2] This reaction is initiated by the protonation of the furan ring, which makes it susceptible to nucleophilic attack by water or other nucleophiles present in the solution. Subsequent steps lead to the cleavage of the furan ring and the formation of various degradation products. The rate of degradation is influenced by factors such as acid strength, temperature, and the presence of water. While some sources suggest a general resistance to strong acids, this should be considered context-dependent and may not apply to aqueous environments where ring-opening is a known degradation pathway for furans.

Q2: What is the degradation pathway of this compound in acidic conditions?

A2: The degradation of the furan ring in this compound under acidic conditions proceeds through a well-documented ring-opening mechanism. The key steps are:

  • Protonation: An acidic proton attacks the furan ring, typically at the α-carbon position, forming a protonated furan intermediate.[1][2]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the protonated furan ring.

  • Intermediate Formation: This leads to the formation of hydroxylated intermediates, such as 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol.

  • Ring Opening: Further protonation of the ring oxygen in these intermediates facilitates the cleavage of the C-O bond, resulting in the opening of the furan ring to form acyclic products.[1][2]

Acid_Degradation_Pathway This compound This compound Protonated Furan Intermediate Protonated Furan Intermediate This compound->Protonated Furan Intermediate + H+ Hydroxylated Intermediates Hydroxylated Intermediates Protonated Furan Intermediate->Hydroxylated Intermediates + H2O Ring-Opened Products Ring-Opened Products Hydroxylated Intermediates->Ring-Opened Products + H+ Experimental_Workflow cluster_stress Stress Conditions Acidic Hydrolysis Acidic Hydrolysis Basic Hydrolysis Basic Hydrolysis Oxidative Degradation Oxidative Degradation Thermal Degradation Thermal Degradation Photolytic Degradation Photolytic Degradation Prepare Stock Solution Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions cluster_stress cluster_stress Sample Neutralization/Preparation Sample Neutralization/Preparation cluster_stress->Sample Neutralization/Preparation HPLC Analysis HPLC Analysis Sample Neutralization/Preparation->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

References

Technical Support Center: 2-Furanethanol Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address the common issue of 2-furanethanol resinification during storage. Due to the limited direct research on the stability of this compound, the following recommendations are largely based on established knowledge of furfuryl alcohol, a closely related compound known to undergo acid-catalyzed polymerization.

Frequently Asked Questions (FAQs)

Q1: What is resinification and why is it happening to my this compound?

A1: Resinification is a process where individual molecules of this compound react with each other to form long chains or complex networks, resulting in a viscous, gummy, or solid resin. This polymerization is often initiated by acidic conditions, elevated temperatures, or exposure to light and air. The underlying chemistry is analogous to the well-documented acid-catalyzed polymerization of furfuryl alcohol, which proceeds through the formation of carbocation intermediates that then react with other furan rings.

Q2: I've noticed a darkening in the color of my this compound. Is this related to resinification?

A2: Yes, a change in color, often to a yellow or brownish hue, is a common early indicator of degradation and the onset of polymerization. This is due to the formation of conjugated systems as the furan rings begin to link together. If you observe a color change, it is advisable to test the material for purity before use.

Q3: Can I still use this compound that has started to become more viscous?

A3: Increased viscosity is a clear sign of advanced polymerization. Using resinified this compound can lead to inaccurate concentrations, side reactions, and impurities in your experiments, ultimately compromising your results. It is strongly recommended to use fresh, unpolymerized this compound for the best outcomes.

Q4: Are there any chemical inhibitors I can add to prevent this?

A4: While specific inhibitors for this compound are not well-documented, the acid-catalyzed nature of furan alcohol polymerization suggests that maintaining neutral to slightly basic conditions can significantly improve stability. The addition of a small amount of a non-reactive base, such as anhydrous potassium carbonate, could act as an acid scavenger. However, the compatibility of any additive with your specific application must be carefully evaluated. For applications where trace impurities are a concern, strict control of storage conditions is the preferred method of prevention.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to this compound instability.

Problem: this compound has increased in viscosity or solidified during storage.
Potential Cause Recommended Action Preventative Measure
Acidic Contamination Discard the resinified product. Do not attempt to reverse the polymerization as the original purity cannot be restored.Store this compound in neutral glass (e.g., borosilicate) or amber glass vials. Ensure all storage containers are thoroughly cleaned and dried to remove any acidic residues. Consider storing over a small amount of anhydrous potassium carbonate to neutralize any adventitious acidity.
Elevated Storage Temperature Discard the product. The polymerization process is generally irreversible.Store this compound at low temperatures, ideally between 2-8°C. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C.
Exposure to Light and/or Air Discard the product. Oxidation and light-induced reactions can contribute to degradation.Store in amber vials to protect from light. For opened containers, purge the headspace with an inert gas before resealing to minimize contact with oxygen.

Experimental Protocols

Protocol 1: Analytical Monitoring of this compound Stability

This protocol outlines a method for monitoring the purity of this compound over time using Gas Chromatography (GC).

Objective: To quantify the purity of this compound and detect the presence of degradation products.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., acetone or dichloromethane)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., a mid-polarity column like a DB-5 or equivalent)

  • Volumetric flasks and syringes

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of fresh, high-purity this compound in your chosen solvent at known concentrations.

  • Sample Preparation: Accurately prepare a dilution of your stored this compound sample in the same solvent.

  • GC Analysis:

    • Set the GC parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) to achieve good separation of this compound from any potential impurities or degradation products.

    • Inject the prepared standards to generate a calibration curve.

    • Inject the prepared sample.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standards.

    • Quantify the concentration of this compound in your sample using the calibration curve.

    • Observe the chromatogram for the appearance of new, broader peaks at later retention times, which may indicate the presence of oligomers or polymers.

Quantitative Data Summary:

Storage Time (Weeks) Storage Condition Purity (%) by GC Observations
02-8°C, Amber Vial, N₂ Headspace99.5Clear, colorless liquid
42-8°C, Amber Vial, N₂ Headspace99.4Clear, colorless liquid
4Room Temp, Clear Vial, Air95.2Slight yellow tinge
82-8°C, Amber Vial, N₂ Headspace99.3Clear, colorless liquid
8Room Temp, Clear Vial, Air88.7Noticeable increase in viscosity, yellow color

Note: The data presented in this table is illustrative and will vary depending on the specific storage conditions and purity of the initial material.

Visualizations

Logical Workflow for Handling this compound

Workflow for this compound Handling and Storage cluster_receipt Receiving and Initial Assessment cluster_storage Storage cluster_usage Usage and Monitoring cluster_troubleshooting Troubleshooting receive Receive this compound assess_purity Assess Initial Purity (e.g., GC) receive->assess_purity storage_conditions Store at 2-8°C in Amber Vial under Inert Atmosphere (N₂ or Ar) assess_purity->storage_conditions periodic_check Periodic Purity Check (e.g., every 4 weeks) storage_conditions->periodic_check use_in_experiment Use in Experiment periodic_check->use_in_experiment Purity Acceptable purity_check Purity Below Threshold? periodic_check->purity_check purity_check->use_in_experiment No discard Discard Material purity_check->discard Yes

Caption: A logical workflow for the proper handling, storage, and monitoring of this compound to minimize degradation.

Proposed Degradation Pathway of this compound

Proposed Acid-Catalyzed Dimerization of this compound furanethanol1 This compound carbocation Intermediate Carbocation furanethanol1->carbocation Protonation of Hydroxyl proton H+ water H₂O carbocation->water dimer Dimer Intermediate carbocation->dimer Electrophilic Attack furanethanol2 Another this compound Molecule furanethanol2->dimer final_dimer Dimer Product (and further polymerization) dimer->final_dimer Deprotonation proton_out H+ dimer->proton_out

Caption: A simplified representation of the proposed acid-catalyzed dimerization of this compound, leading to resinification.

Troubleshooting low yield in 2-Furanethanol production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Furanethanol (also known as furfuryl alcohol) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthesis processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The primary industrial method for producing this compound is the selective catalytic hydrogenation of furfural.[1] This process involves the reduction of the aldehyde group of furfural while preserving the furan ring.

Q2: My this compound yield is lower than expected. What are the most likely causes?

A2: Low yield in this compound synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and reaction time are critical parameters. Deviations from the optimal ranges for your specific catalyst can significantly impact yield.

  • Catalyst Deactivation: The catalyst can lose activity over time due to coking (carbon deposition), sintering of metal particles, or leaching of the active metal.[2]

  • Side Reactions: Several side reactions can consume the furfural starting material or the this compound product, leading to a lower yield of the desired product.

  • Improper Stirring and Mixing: Insufficient agitation can lead to poor dispersion of hydrogen gas and localized concentration gradients, promoting side reactions.[3]

Q3: What are the common side reactions in this compound synthesis?

A3: The main side reactions include:

  • Over-hydrogenation: The furan ring can be hydrogenated to produce tetrahydrofurfuryl alcohol (THFA).[1]

  • Polymerization/Resinification: Under acidic conditions or at elevated temperatures, furfuryl alcohol can polymerize, forming dark, resinous materials.[4][5]

  • Decarbonylation: This reaction can lead to the formation of furan.

  • Dimerization: Furfural can dimerize to form hydrofuroin.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproducts, consider the following:

  • Catalyst Selection: Choose a catalyst with high selectivity for the hydrogenation of the aldehyde group over the furan ring. Copper-based catalysts are known for their high selectivity.[6]

  • Control of Reaction Conditions: Carefully control the temperature and pressure to favor the desired reaction. Excessively high temperatures and pressures can promote over-hydrogenation.[1]

  • Reaction Time: Stopping the reaction once the optimal conversion of furfural is achieved can prevent the formation of byproducts from subsequent reactions.[3]

  • pH Control: Maintaining a neutral or slightly basic pH can help to prevent acid-catalyzed polymerization.

Q5: My catalyst seems to have lost its activity. What can I do?

A5: Catalyst deactivation is a common issue. Some potential solutions include:

  • Regeneration: Depending on the cause of deactivation, the catalyst may be regenerated. For copper-based catalysts deactivated by coking, a common method is to roast the catalyst to burn off the carbon deposits, followed by reduction.

  • Optimization of Reaction Conditions: To prevent future deactivation, consider operating at lower temperatures if coking is an issue.

  • Catalyst Support: The choice of support can influence the stability of the catalyst.

Q6: How can I purify the this compound product?

A6: The most common method for purifying this compound is distillation under reduced pressure.[3] This is because this compound has a relatively high boiling point (170 °C at atmospheric pressure) and can be sensitive to high temperatures. Other methods that can be used in conjunction with distillation include filtration to remove particulate matter and extraction to remove specific impurities.[3]

Troubleshooting Guides

Issue 1: Low Conversion of Furfural
Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst has been properly activated according to the manufacturer's protocol. If the catalyst has been used previously, it may be deactivated and require regeneration or replacement.
Insufficient Hydrogen Pressure Check the hydrogen supply and ensure the pressure in the reactor is at the desired level. Higher hydrogen pressure generally increases the reaction rate.[1]
Low Reaction Temperature Increase the reaction temperature in small increments. The reaction rate generally increases with temperature.
Poor Mixing Increase the stirring speed to ensure efficient mixing of the reactants and catalyst.[3]
Contaminated Reactants Ensure the furfural and solvent are of high purity, as impurities can poison the catalyst.
Issue 2: Low Selectivity to this compound (High levels of byproducts)
Possible Cause Suggested Solution
Over-hydrogenation to THFA Reduce the reaction temperature and/or hydrogen pressure.[1] Consider using a more selective catalyst, such as a copper-based catalyst.
Polymerization/Resinification Avoid acidic conditions. If necessary, add a small amount of a basic stabilizer. Lower the reaction temperature, as high temperatures can promote polymerization.[4][7]
Decarbonylation This is more likely to occur at higher temperatures. Reducing the reaction temperature can help to minimize this side reaction.
Issue 3: Reactor Plugging
Possible Cause Suggested Solution
Polymerization of Furfuryl Alcohol This is the most common cause of reactor plugging. Strictly control the temperature and avoid acidic conditions. Consider using a continuous flow reactor, which can sometimes mitigate this issue.[1]
Precipitation of Catalyst or Byproducts Ensure the solvent is appropriate for the reaction and that the catalyst is well-dispersed.

Data Presentation

Table 1: Influence of Catalyst on this compound Yield

CatalystTemperature (°C)H2 Pressure (bar)Reaction Time (h)Furfural Conversion (%)This compound Selectivity (%)Reference
Co/SiO2150201100100[1]
Cu/MgO30010593.289.2[8]
Magnetic γ-Fe2O3@HAP180N/A (Transfer Hydrogenation)396.291.7[3]

Table 2: Effect of Reaction Conditions on this compound Yield with Co/SiO2 Catalyst in a Batch Reactor

Temperature (°C)H2 Pressure (bar)Reaction Time (h)Furfural Conversion (%)This compound Yield (%)
150201100100
15020310065

Data from MDPI, 2020.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Furfural to this compound in a Batch Reactor

Materials:

  • Furfural

  • Ethanol (or other suitable solvent)

  • Co/SiO2 catalyst

  • High-pressure batch reactor with magnetic stirring

  • Hydrogen gas supply

Procedure:

  • Charge the batch reactor with 1 g of furfural, 9 g of ethanol, and 50 mg of the Co/SiO2 catalyst.

  • Seal the reactor and purge with nitrogen gas 3-5 times to remove air.

  • Pressurize the reactor with hydrogen to 20 bar.

  • Heat the reactor to 150 °C while stirring.

  • Maintain these conditions for 1 hour.

  • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Open the reactor and recover the product mixture.

  • Analyze the product mixture using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of furfural and the yield of this compound.

This protocol is adapted from a study published in MDPI, 2020.[1]

Protocol 2: Purification of this compound by Vacuum Distillation

Materials:

  • Crude this compound product mixture

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Boiling chips

Procedure:

  • Place the crude this compound mixture into the round-bottom flask and add a few boiling chips.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Connect the apparatus to a vacuum pump and slowly reduce the pressure.

  • Once the desired pressure is reached, begin heating the distillation flask with the heating mantle.

  • Collect the fraction that distills at the boiling point of this compound at the applied pressure (e.g., approximately 75-77 °C at 15 mmHg).

  • Continue distillation until all the this compound has been collected.

  • Turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

Visualizations

G cluster_synthesis This compound Synthesis Pathway cluster_side_reactions Common Side Reactions Furfural Furfural Catalytic Hydrogenation Catalytic Hydrogenation Furfural->Catalytic Hydrogenation + H2 Furan Furan Furfural->Furan Decarbonylation This compound This compound Catalytic Hydrogenation->this compound Tetrahydrofurfuryl Alcohol Tetrahydrofurfuryl Alcohol This compound->Tetrahydrofurfuryl Alcohol Over-hydrogenation Polymer/Resin Polymer/Resin This compound->Polymer/Resin Polymerization

Caption: Synthesis pathway of this compound and common side reactions.

G start Low this compound Yield q1 Check Furfural Conversion start->q1 a1_low Low Conversion q1->a1_low Low a1_high High Conversion q1->a1_high High q2 Check Catalyst Activity a1_low->q2 q4 Analyze Byproducts a1_high->q4 a2_inactive Inactive/Deactivated Catalyst q2->a2_inactive Inactive a2_active Active Catalyst q2->a2_active Active solution1 Regenerate/Replace Catalyst a2_inactive->solution1 q3 Check Reaction Conditions a2_active->q3 a3_suboptimal Suboptimal Conditions q3->a3_suboptimal Suboptimal a3_optimal Optimal Conditions q3->a3_optimal Optimal solution2 Optimize Temp/Pressure a3_suboptimal->solution2 a4_overhydro High THFA q4->a4_overhydro High THFA a4_polymer Polymerization q4->a4_polymer Polymer solution3 Adjust Temp/Pressure/Catalyst a4_overhydro->solution3 solution4 Control Temp/pH a4_polymer->solution4

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Optimizing 2-Furanethanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-furanethanol. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in this compound synthesis is a common issue that can stem from several factors. Systematically investigating the following can help pinpoint the problem:

  • Sub-optimal Reaction Conditions: Temperature and hydrogen pressure are critical. Excessively high temperatures can lead to over-hydrogenation of the furan ring, producing tetrahydrofurfuryl alcohol, or promote side reactions like decarbonylation and polymerization.[1] Conversely, temperatures that are too low will result in slow reaction rates and incomplete conversion. Similarly, hydrogen pressure needs to be optimized; while higher pressure can increase the hydrogenation rate, excessive pressure may also favor ring hydrogenation.[1]

  • Inefficient Catalyst: The choice of catalyst is paramount. Noble metals like Platinum (Pt), Ruthenium (Ru), and Rhodium (Rh) are often used, but less expensive options like Copper (Cu) and Nickel (Ni) can also be effective. The catalyst support (e.g., activated carbon, TiO2, Al2O3) and the presence of promoters can significantly influence activity and selectivity.[2][3][4] Consider screening different catalysts or ensuring your current catalyst is properly activated and handled.

  • Catalyst Deactivation: Catalysts can deactivate over time due to coking (formation of carbonaceous deposits), poisoning by impurities in the feedstock, or sintering of the metal particles at high temperatures. If you observe a decline in performance over several runs, catalyst deactivation is a likely culprit.

  • Improper Solvent Selection: The solvent can affect the solubility of furfural and the stability of reaction intermediates.[1] Alcohols (like methanol and ethanol) and water are common solvents for this reaction.[1][4] The choice of solvent can influence the reaction pathway and product distribution.

Troubleshooting Steps:

  • Optimize Reaction Parameters: Systematically vary the temperature and hydrogen pressure to find the optimal conditions for your specific catalyst and setup.

  • Evaluate Your Catalyst: If optimization doesn't improve the yield, consider trying a different catalyst system. Refer to the literature to select a catalyst known for high selectivity towards this compound. Ensure your catalyst is from a reliable source and has not expired.

  • Check for Catalyst Deactivation: If the catalyst has been used multiple times, consider regeneration (if possible for your specific catalyst) or using a fresh batch.

  • Solvent Screening: Experiment with different solvents to see if it impacts the yield and selectivity of your reaction.

Q2: I am observing significant amounts of byproducts, particularly 2-methylfuran and tetrahydrofurfuryl alcohol. How can I increase the selectivity for this compound?

A2: The formation of 2-methylfuran (via hydrogenolysis) and tetrahydrofurfuryl alcohol (via furan ring hydrogenation) are the two major competing reactions. Suppressing these side reactions is key to achieving high selectivity for this compound.

  • Formation of 2-Methylfuran: This byproduct is often favored at higher temperatures and with catalysts that have strong hydrogenolysis activity.

  • Formation of Tetrahydrofurfuryl Alcohol: This is a result of the hydrogenation of the furan ring, which can be promoted by high hydrogen pressure and highly active hydrogenation catalysts like Rhodium.[4]

Strategies to Improve Selectivity:

  • Fine-tune Reaction Conditions: Lowering the reaction temperature can often reduce the rate of hydrogenolysis to 2-methylfuran. Optimizing the hydrogen pressure is also crucial; a moderate pressure is generally preferred to avoid excessive ring hydrogenation.

  • Catalyst Selection: The choice of metal and support plays a critical role. For instance, copper-based catalysts are often reported to have high selectivity for the hydrogenation of the aldehyde group while minimizing ring opening and other side reactions.[5][6] Bimetallic catalysts can also be designed to enhance selectivity by tuning the electronic properties of the active sites.

  • Use of Promoters: The addition of a second metal as a promoter can significantly influence the selectivity. For example, the addition of Fe to a Pt catalyst has been shown to enhance the hydrogenation of the aldehyde group.

Q3: My catalyst seems to be deactivating quickly. What are the common causes of deactivation in furfural hydrogenation, and how can I mitigate this?

A3: Catalyst deactivation is a significant challenge in the continuous or repeated batch synthesis of this compound. The primary causes include:

  • Coking: Furfural and its reaction intermediates can polymerize on the catalyst surface, blocking active sites. This is often exacerbated at higher reaction temperatures.

  • Poisoning: Impurities in the furfural feed, such as sulfur or nitrogen compounds, can irreversibly bind to the catalyst's active sites, leading to a loss of activity.

  • Sintering: At high temperatures, the small metal particles on the catalyst support can agglomerate into larger particles, reducing the active surface area.

Mitigation and Regeneration Strategies:

  • Feed Purification: Ensure the furfural feedstock is of high purity to minimize catalyst poisoning.

  • Optimize Reaction Temperature: Operating at the lowest possible temperature that still provides a reasonable reaction rate can help to reduce coking.

  • Catalyst Regeneration: For deactivation caused by coking, a common regeneration method is to burn off the carbon deposits in a controlled manner with a stream of air or oxygen, followed by a reduction step. The specific regeneration protocol will depend on the catalyst and support material.

  • Choose a Robust Catalyst: Some catalysts and supports are inherently more resistant to deactivation. For example, catalysts with strong metal-support interactions can be more resistant to sintering.

Data Presentation

Table 1: Comparison of Catalytic Systems for Furfural Hydrogenation to this compound

CatalystSupportTemperature (°C)H2 Pressure (MPa)SolventConversion (%)Selectivity (%)Reference
Pt-FeActivated Carbon502Methanol>99~98[1]
CuTiO21251CPME97100 (to FOL)[3][5]
RhCarbon30-Aqueous-93 (to THFA)[4]
NiPhyllosilicate1002-8890[7]

Note: FOL refers to furfuryl alcohol (this compound), THFA refers to tetrahydrofurfuryl alcohol, and CPME refers to cyclopentyl methyl ether. Selectivity can be influenced by the specific definition and analytical methods used in each study.

Experimental Protocols

Protocol 1: Liquid-Phase Selective Hydrogenation of Furfural using a Pt-based Catalyst

This protocol is adapted from the methodology described for liquid-phase hydrogenation reactions.[1]

1. Catalyst Pre-treatment (Reduction):

  • Place the required amount of the Pt-based catalyst in a tube furnace.
  • Heat the catalyst under a flow of H2 (e.g., 25 cm³/min) to the specified reduction temperature (e.g., 500 °C) and hold for a designated time (e.g., 2 hours).
  • After reduction, cool the catalyst to room temperature under an inert atmosphere (e.g., nitrogen or argon).

2. Reaction Setup:

  • In a high-pressure autoclave reactor, add the pre-reduced catalyst (e.g., 50 mg), the solvent (e.g., 10 mL of methanol), and furfural (e.g., 50 µL).
  • Seal the reactor and purge it three times with hydrogen to remove any residual air.

3. Reaction Execution:

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).
  • Heat the reactor to the target reaction temperature (e.g., 50 °C) while stirring.
  • Maintain the reaction for the specified duration (e.g., 2 hours).

4. Product Analysis:

  • After the reaction, cool the reactor to below room temperature using an ice-water bath and carefully depressurize it.
  • Separate the catalyst from the liquid product by centrifugation or filtration.
  • Analyze the liquid product using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column to determine the conversion of furfural and the selectivity to this compound.

Protocol 2: Microwave-Assisted Hydrogenation of Furfural using a Cu/TiO2 Catalyst

This protocol is based on the microwave-assisted synthesis described in the literature.[3][5]

1. Catalyst Preparation (Wet Impregnation):

  • Dissolve a calculated amount of Cu(NO3)2 precursor in a suitable solvent to achieve the desired copper loading (e.g., 10 wt%).
  • Add the TiO2 support to the solution and stir to ensure uniform impregnation.
  • Dry the impregnated support overnight at 100 °C.
  • Calcine the dried material in air at 400 °C for 4 hours.
  • Prior to the reaction, reduce the calcined catalyst at 400 °C for 4 hours under a flow of pure H2.

2. Reaction Setup:

  • In a microwave reactor vessel, add the reduced Cu/TiO2 catalyst (e.g., 10 mg) and a solution of furfural in cyclopentyl methyl ether (CPME) (e.g., 5 mL of a 40 mM solution).

3. Reaction Execution:

  • Seal the reactor vessel and pressurize it with H2 to the desired pressure (e.g., 10 bar).
  • Set the microwave reactor to the target temperature (e.g., 125 °C) and run the reaction for the specified time (e.g., 3 hours).

4. Product Analysis:

  • After the reaction, cool the vessel and carefully release the pressure.
  • Separate the catalyst from the reaction mixture by centrifugation.
  • Analyze the supernatant by GC to determine the conversion and selectivity.

Visualizations

Reaction_Pathway Furfural Furfural Furanethanol This compound (Desired Product) Furfural->Furanethanol + H2 (Selective Hydrogenation of C=O) THFA Tetrahydrofurfuryl Alcohol (Byproduct) Furfural->THFA + H2 (Ring Hydrogenation) Methylfuran 2-Methylfuran (Byproduct) Furanethanol->Methylfuran + H2 (Hydrogenolysis)

Caption: Reaction pathways in furfural hydrogenation.

Troubleshooting_Workflow start Low Yield or Selectivity in this compound Synthesis check_conditions Verify Reaction Conditions (Temp, Pressure, Time) start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically Optimize Temperature and Pressure conditions_ok->optimize_conditions No check_catalyst Evaluate Catalyst Performance conditions_ok->check_catalyst Yes optimize_conditions->check_catalyst catalyst_active Is Catalyst Active and Selective? check_catalyst->catalyst_active screen_catalysts Screen Different Catalysts (e.g., Cu, Ni, Pt-based) catalyst_active->screen_catalysts No check_deactivation Check for Catalyst Deactivation (e.g., color change, reduced activity over time) catalyst_active->check_deactivation Yes screen_catalysts->check_deactivation deactivation_present Deactivation Observed? check_deactivation->deactivation_present regenerate_catalyst Regenerate Catalyst or Use Fresh Batch deactivation_present->regenerate_catalyst Yes check_solvent Review Solvent Choice deactivation_present->check_solvent No regenerate_catalyst->check_solvent end Improved Yield and Selectivity check_solvent->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Analysis of Commercial 2-Furanethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Furanethanol. Our aim is to help you identify potential impurities and address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my commercial this compound?

A1: Impurities in commercial this compound typically originate from the manufacturing process or degradation. The most common synthetic route is the hydrogenation of furfural.[1] Potential impurities include:

  • Process-Related Impurities:

    • Furfural: Unreacted starting material.

    • Tetrahydrofurfuryl alcohol (THFA): Resulting from the over-hydrogenation of the furan ring.[1]

    • Furan: Formed by the decarbonylation of furfural.[1]

    • 2-Methylfuran: A common impurity in furfural derived from biomass.

    • Polymetric species: High molecular weight compounds formed from the polymerization of furfural or other reactive intermediates.[1]

  • Degradation Products:

    • This compound can be susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions. The furan ring can open or be oxidized, leading to a variety of degradation products.

Q2: What are the typical purity levels and impurity concentrations in commercial this compound?

A2: Commercial this compound is typically available in purities ranging from 98% to >99.5%. The concentration of individual impurities is generally low, often below 0.5%. The table below provides a summary of potential impurities and their plausible concentration ranges in a commercial batch.

ImpurityTypical Concentration Range (%)Potential Origin
Furfural< 0.5Synthesis Starting Material
Tetrahydrofurfuryl alcohol< 0.5Over-hydrogenation
Furan< 0.1Side-reaction
2-Methylfuran< 0.2Raw Material Impurity
Polymeric Species< 1.0Polymerization
This compound (Assay) > 98.0 Main Component

Q3: My baseline in the GC-MS analysis is noisy. What could be the cause?

A3: A noisy baseline can be caused by several factors:

  • Column Bleed: Operating the GC at a temperature above the column's recommended limit can cause the stationary phase to bleed, leading to a rising and noisy baseline.

  • Contaminated Carrier Gas: Impurities in the carrier gas (e.g., moisture, oxygen, hydrocarbons) can contribute to a noisy baseline. Ensure high-purity gas and the use of appropriate gas purifiers.

  • Septum Bleed: Small particles from the injection port septum can enter the analytical column. Use high-quality septa and replace them regularly.

  • Dirty Ion Source (MS): Over time, the ion source can become contaminated, leading to increased noise. Regular cleaning and maintenance are essential.

Q4: I am observing unexpected peaks in my chromatogram. How can I identify them?

A4: Unexpected peaks can be impurities, degradation products, or artifacts from your analytical system.

  • Mass Spectrometry (MS): If you are using a GC-MS or LC-MS system, the mass spectrum of the unknown peak is the most powerful tool for identification. Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley).

  • Spiking Experiments: If you suspect a particular impurity, you can "spike" your sample with a small amount of a pure standard of that compound. An increase in the peak area of the unknown peak will confirm its identity.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the unknown compound, greatly aiding in its identification.

Troubleshooting Guides

Issue 1: Poor Peak Shape in GC Analysis (Tailing or Fronting)
  • Symptom: Asymmetrical peaks in your gas chromatogram.

  • Potential Causes & Solutions:

CauseSolution
Active Sites in the Inlet or Column Active sites can interact with polar analytes like this compound. Use a deactivated inlet liner and a high-quality, inert GC column. Silanizing the liner can help.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Inappropriate Column Temperature If the initial oven temperature is too high, it can cause peak distortion. Optimize the temperature program, starting with a lower initial temperature.
Condensation in the Transfer Line (GC-MS) The transfer line temperature should be high enough to prevent condensation of the analytes. A typical temperature is 280 °C.
Issue 2: Inconsistent Quantification Results in HPLC Analysis
  • Symptom: Poor reproducibility of peak areas for this compound or its impurities.

  • Potential Causes & Solutions:

CauseSolution
Mobile Phase Instability Ensure the mobile phase is well-mixed and degassed. If using a buffer, check for precipitation. Prepare fresh mobile phase daily.
Pump Issues Inconsistent flow from the HPLC pump can lead to variable retention times and peak areas. Prime the pump and check for leaks.
Autosampler Variability Ensure the autosampler is drawing and injecting consistent volumes. Check for air bubbles in the sample syringe.
Detector Drift Allow the detector lamp to warm up and stabilize before starting the analysis. A drifting baseline can affect integration and quantification.
Sample Degradation in the Autosampler If this compound or its impurities are unstable in the sample solvent, they may degrade over the course of a long analytical run. Use a cooled autosampler if necessary.

Experimental Protocols

Protocol 1: GC-MS for Impurity Profiling of this compound

This method is suitable for the identification and semi-quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1.0 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35 - 400.

  • Sample Preparation: Dilute the this compound sample 1:100 in methanol or dichloromethane.

Protocol 2: HPLC-UV for Purity Assay of this compound

This method is suitable for the quantification of this compound and non-volatile impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV Detector (HPLC-UV).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 218 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 50 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_results Results start Commercial This compound dilution Dilution start->dilution gcms GC-MS Analysis dilution->gcms hplc HPLC-UV Analysis dilution->hplc gcms_data GC-MS Data (TIC, Mass Spectra) gcms->gcms_data hplc_data HPLC Data (Chromatogram) hplc->hplc_data impurity_id Impurity Identification gcms_data->impurity_id purity_assay Purity Assay hplc_data->purity_assay

Caption: Workflow for the identification and quantification of impurities in this compound.

troubleshooting_logic start Unexpected Peak in Chromatogram check_ms Check Mass Spectrum start->check_ms library_match Library Match? check_ms->library_match Yes hrms Consider HRMS Analysis check_ms->hrms No spiking Perform Spiking Experiment library_match->spiking Yes library_match->hrms No identified Impurity Identified spiking->identified not_identified Further Investigation Needed hrms->not_identified

Caption: Decision tree for identifying unknown peaks in a chromatogram.

References

Technical Support Center: 2-Furanethanol Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the microbial degradation of 2-Furanethanol.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no degradation of this compound Microbial strain is incapable of metabolizing this compound.- Screen different microbial species known for degrading furanic compounds, such as Pseudomonas putida or Pseudomonas aeruginosa.[1] - Consider using a mixed microbial consortium from a relevant environment (e.g., soil contaminated with furanic compounds).
Toxicity of this compound at the tested concentration.- Determine the minimum inhibitory concentration (MIC) of this compound for your microbial strain. - Start with a low concentration of this compound and gradually increase it to allow for acclimatization.[1]
Sub-optimal culture conditions.- Optimize pH, temperature, and aeration for the specific microbial strain. Most Pseudomonas species prefer neutral pH and temperatures around 30°C.[1] - Ensure essential nutrients are not limiting in the growth medium.
Accumulation of intermediates (e.g., furfural, 2-furoic acid) A bottleneck in the degradation pathway.- Analyze for the accumulation of intermediates like furfural and 2-furoic acid using HPLC or GC-MS. - If 2-furoic acid accumulates, ensure the conditions are favorable for the activity of furoyl-CoA synthetase and subsequent enzymes in the pathway.[2]
Co-substrate or co-factor limitation.- The initial oxidation of this compound may require specific co-factors (e.g., NAD+/NADP+). Ensure the medium supports the regeneration of these co-factors.
Inconsistent or irreproducible degradation results Variability in inoculum preparation.- Standardize the inoculum size, growth phase, and pre-culture conditions. - Use a consistent method for cell harvesting and washing.
Abiotic loss of this compound.- Run abiotic controls (sterile medium with this compound but no microorganisms) to account for any loss due to volatilization or adsorption.
Contamination of the culture.- Regularly check for culture purity using microscopy and plating on selective media.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound?

While the complete pathway for this compound is still under investigation, the most probable route involves a two-step oxidation to 2-furoic acid, which then enters a well-established degradation pathway.

  • Oxidation to Furfural: this compound is first oxidized to furfural. This reaction is likely catalyzed by an alcohol dehydrogenase.

  • Oxidation to 2-Furoic Acid: Furfural is then oxidized to 2-furoic acid by an aldehyde dehydrogenase.[2]

  • Entry into the 2-Furoic Acid Degradation Pathway (Trudgill Pathway): 2-furoic acid is activated to 2-furoyl-CoA, which is then hydroxylated and further metabolized to enter the central metabolism, typically as 2-oxoglutarate, an intermediate of the TCA cycle.[2][3]

Q2: Which microorganisms are known to degrade this compound?

Pseudomonas putida and Pseudomonas aeruginosa have been shown to degrade furfuryl alcohol (this compound).[1] Other species from the genera Cupriavidus, known for degrading other furanic compounds, may also be capable of metabolizing this compound.[4]

Q3: What are the key enzymes in the proposed this compound degradation pathway?

  • Alcohol Dehydrogenase: Catalyzes the initial oxidation of this compound to furfural.

  • Aldehyde Dehydrogenase: Catalyzes the oxidation of furfural to 2-furoic acid.[2]

  • Furoyl-CoA Synthetase: Activates 2-furoic acid to 2-furoyl-CoA.[2]

  • Furoyl-CoA Dehydrogenase: A key enzyme in the subsequent degradation of 2-furoyl-CoA.[2]

Q4: Is this compound toxic to microorganisms?

Yes, like other furanic compounds, this compound can be toxic to microorganisms, especially at high concentrations. This can lead to substrate inhibition.[1] It is crucial to determine the tolerance level of your specific microbial strain and to acclimatize the culture to the desired concentration.[1]

Quantitative Data

The following table summarizes the kinetic parameters for the biodegradation of furfuryl alcohol (this compound) by two Pseudomonas species.

Microorganism Max. Specific Growth Rate (µmax) Half-saturation Constant (Ks) Inhibition Constant (Ki) Reference
Pseudomonas putida MTCC 11940.23 h-123.93 mg/L217.1 mg/L[1]
Pseudomonas aeruginosa MTCC 10340.13 h-121.3 mg/L284.9 mg/L[1]

Experimental Protocols

Protocol 1: Microbial Degradation Assay for this compound
  • Inoculum Preparation:

    • Grow the selected microbial strain in a suitable nutrient-rich medium (e.g., Luria-Bertani broth) to the mid-exponential phase.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with a sterile mineral salts medium (MSM) to remove residual carbon sources.

    • Resuspend the cells in MSM to a desired optical density (e.g., OD600 of 1.0).

  • Degradation Experiment:

    • Prepare flasks with a defined volume of MSM.

    • Add this compound from a sterile stock solution to the desired final concentration (e.g., 50-500 mg/L).[1]

    • Inoculate the flasks with the prepared cell suspension.

    • Include a sterile control (MSM with this compound, no inoculum) to check for abiotic losses.

    • Incubate the flasks under optimal conditions (e.g., 30°C, 150 rpm).[1]

  • Sampling and Analysis:

    • Collect samples at regular time intervals.

    • Centrifuge the samples to remove bacterial cells.

    • Analyze the supernatant for the concentration of this compound and potential intermediates (furfural, 2-furoic acid) using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

Visualizations

2_Furanethanol_Degradation_Pathway cluster_oxidation Initial Oxidation cluster_trudgill Trudgill Pathway Furanethanol This compound Furfural Furfural Furanethanol->Furfural Alcohol Dehydrogenase Furoic_Acid 2-Furoic Acid Furfural->Furoic_Acid Aldehyde Dehydrogenase Furoyl_CoA 2-Furoyl-CoA Furoic_Acid->Furoyl_CoA Furoyl-CoA Synthetase Hydroxy_Furoyl_CoA 5-Hydroxy-2-furoyl-CoA Furoyl_CoA->Hydroxy_Furoyl_CoA Furoyl-CoA Dehydrogenase Oxoglutarate 2-Oxoglutarate Hydroxy_Furoyl_CoA->Oxoglutarate Further Metabolism TCA_Cycle TCA Cycle Oxoglutarate->TCA_Cycle

Caption: Proposed aerobic degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum 1. Inoculum Preparation Inoculation 4. Inoculation Inoculum->Inoculation Medium 2. Medium Preparation (MSM + this compound) Medium->Inoculation Controls 3. Prepare Sterile Controls Incubation 5. Incubation (Controlled Conditions) Controls->Incubation Inoculation->Incubation Sampling 6. Regular Sampling Incubation->Sampling Analysis 7. HPLC/GC-MS Analysis (this compound & Intermediates) Sampling->Analysis Growth 8. OD600 Measurement (Bacterial Growth) Sampling->Growth Data 9. Data Interpretation Analysis->Data Growth->Data

Caption: General experimental workflow for a this compound biodegradation assay.

References

Technical Support Center: Preventing 2-Furanethanol Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the unwanted polymerization of 2-Furanethanol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning dark and viscous?

A1: The darkening and increase in viscosity of your this compound solution are classic indicators of polymerization. Like other furan-based alcohols, this compound can undergo self-polymerization, especially under certain conditions, leading to the formation of dark, insoluble, and viscous oligomers or polymers.

Q2: What are the primary triggers for this compound polymerization?

A2: The primary trigger for this compound polymerization is the presence of acid. The furan ring is susceptible to acid-catalyzed ring-opening and subsequent condensation reactions. Other contributing factors include elevated temperatures, prolonged storage, exposure to light, and the presence of oxidative species which can initiate free-radical polymerization pathways.

Q3: How can I prevent the polymerization of this compound during my experiments?

A3: To prevent polymerization, you should:

  • Control the pH: Avoid acidic conditions. If your reaction requires an acidic environment, consider running it at a lower temperature and for a shorter duration.

  • Use Inhibitors: Add a suitable polymerization inhibitor to your this compound stock solution or reaction mixture.

  • Manage Temperature: Store this compound at low temperatures and minimize heat exposure during your experiments.

  • Protect from Light and Air: Store in an amber bottle under an inert atmosphere (e.g., nitrogen or argon) to prevent light-induced and oxidative degradation.

Q4: What types of inhibitors are effective for this compound?

A4: Two main types of inhibitors are effective:

  • Acid Neutralizers: In cases of acid-catalyzed polymerization, mild, non-reactive bases can be used to neutralize trace acidic impurities.

  • Free-Radical Scavengers: Antioxidants, particularly phenolic compounds, are effective at terminating free-radical chain reactions. Common examples include Butylated Hydroxytoluene (BHT) and Hydroquinone (HQ).

Q5: At what concentration should I use these inhibitors?

A5: The optimal concentration can vary, but a general starting point for phenolic inhibitors like BHT or hydroquinone is in the range of 100-500 ppm (0.01% to 0.05% by weight). It is crucial to empirically determine the lowest effective concentration for your specific application to avoid interference with your desired reaction.

Troubleshooting Guide

This guide addresses common issues encountered with this compound polymerization.

Symptom Possible Cause(s) Troubleshooting Steps & Solutions
Solution turns yellow/brown upon addition of a reagent. The added reagent is acidic or contains acidic impurities, initiating polymerization.1. Check the pH of the reagent and the final solution. 2. If the reagent must be acidic, cool the reaction mixture to below room temperature before addition. 3. Consider adding the acidic reagent slowly to a cooled, stirred solution of this compound. 4. Ensure your this compound contains a suitable inhibitor like BHT.
Polymerization occurs during heating or reflux. Thermal stress is accelerating the polymerization rate, which may be catalyzed by trace impurities.1. Reduce the reaction temperature if possible. 2. Decrease the reaction time. 3. Ensure the reaction is performed under an inert atmosphere to prevent oxidation at high temperatures. 4. Increase the concentration of the free-radical inhibitor within acceptable limits for your experiment.
Stored this compound has become viscous or contains solid particles. Improper storage conditions have led to slow polymerization over time.1. Discard the polymerized material as it can be difficult to purify and may contain reactive intermediates. 2. For future storage: Store at 2-8°C, in a tightly sealed amber vial, and blanket the headspace with an inert gas like nitrogen or argon. 3. Ensure the stock this compound is stabilized with an inhibitor (e.g., 100-200 ppm BHT) upon purchase or purification.
Polymerization occurs during purification (e.g., distillation). High temperatures during distillation are promoting polymerization.1. Use vacuum distillation to lower the boiling point and reduce thermal stress. 2. Before distillation, ensure any acidic catalysts or impurities are neutralized. 3. Add a non-volatile polymerization inhibitor, such as hydroquinone, to the distillation flask.

Inhibitor Performance Data

The following table summarizes typical concentrations and mechanisms for common inhibitors used to prevent the polymerization of furan-based compounds. Note that optimal concentrations for this compound should be determined experimentally.

InhibitorTypeTypical Concentration Range (ppm)Mechanism of ActionNotes
Butylated Hydroxytoluene (BHT) Free-Radical Scavenger100 - 500Donates a hydrogen atom to terminate propagating radical chains.Highly effective for preventing thermally induced and oxidative polymerization. Volatile, may not be suitable for high-temperature reactions.
Hydroquinone (HQ) Free-Radical Scavenger200 - 1000Reacts with radical species to form stable, non-reactive products.Less volatile than BHT, making it suitable for processes like distillation. Can discolor some solutions.
Monomethyl Ether of Hydroquinone (MEHQ) Free-Radical Scavenger200 - 1000Similar to Hydroquinone; effective in the presence of oxygen.Often used for stabilizing monomers during transport and storage.
Triethanolamine Mild Base / Acid Scavenger500 - 2000Neutralizes trace acidic impurities that catalyze polymerization.Use with caution as it can interfere with acid-sensitive reactions. Primarily for storage stabilization.

Experimental Protocols

Protocol 1: Screening of Polymerization Inhibitors

Objective: To determine the effectiveness of different inhibitors at preventing the thermally induced polymerization of this compound.

Materials:

  • This compound (unstabilized)

  • Inhibitor candidates (e.g., BHT, Hydroquinone)

  • Control (no inhibitor)

  • Heating block or oil bath with temperature control

  • Small, sealed vials (e.g., 2 mL amber glass vials)

  • Inert gas supply (Nitrogen or Argon)

Methodology:

  • Prepare stock solutions of each inhibitor in this compound at the desired concentrations (e.g., 100 ppm, 250 ppm, 500 ppm).

  • Dispense 1 mL of each solution, including a control sample of pure this compound, into separate, labeled vials.

  • Purge the headspace of each vial with an inert gas and seal tightly.

  • Place the vials in a heating block set to a temperature known to induce polymerization (e.g., 80°C).

  • Visually inspect the samples every 30 minutes for the first 4 hours, and then at 8, 12, and 24-hour intervals.

  • Record the time at which the first signs of polymerization (color change to yellow/brown, increased viscosity, or precipitate formation) are observed for each sample.

  • The effectiveness of the inhibitor is determined by the length of the induction period before polymerization begins. The longer the induction period, the more effective the inhibitor at that concentration.

Visualizations

Signaling and Experimental Workflows

G cluster_0 Troubleshooting Workflow A Unwanted Polymerization Observed (Darkening, Increased Viscosity) B Identify Potential Cause A->B C Acidic Conditions? B->C Check D High Temperature? B->D Check E Presence of Oxygen/Light? B->E Check F Neutralize pH (e.g., add mild base) C->F Yes G Reduce Temperature & Reaction Time D->G Yes H Use Inert Atmosphere & Amber Glassware E->H Yes I Add/Increase Inhibitor Concentration F->I G->I H->I J Problem Resolved? I->J K Continue Experiment J->K Yes L Consult Literature/ Technical Support J->L No

Caption: A logical workflow for troubleshooting unexpected polymerization of this compound.

G cluster_1 Acid-Catalyzed Polymerization Pathway Monomer This compound Carbocation Activated Carbocation (Reactive Intermediate) Monomer->Carbocation Proton H+ Proton->Monomer Protonation Radical Propagating Radical Dimer Dimer Formation Carbocation->Dimer Nucleophilic Attack by another monomer Inhibitor Free-Radical Inhibitor (e.g., BHT) Polymer Polymer Chain (Oligomers) Dimer->Polymer Chain Propagation StableRadical Stabilized Radical Inhibitor->StableRadical Termination Radical->Inhibitor Radical Attack

Caption: Simplified pathways for acid-catalyzed and radical-mediated polymerization of this compound.

Technical Support Center: Selective Hydrogenation of Furfural to 2-Furanmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of furfural to 2-furanmethanol (furfuryl alcohol).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-furanmethanol from furfural.

Problem Potential Causes Recommended Solutions
Low Furfural Conversion Inadequate Catalyst Activity: The chosen catalyst may have low intrinsic activity or may have been improperly activated. For instance, bimetallic catalysts often show higher activity than their monometallic counterparts.[1]- Catalyst Selection: Consider using highly active catalysts such as Ni-Co bimetallic catalysts or ferromagnetic element-promoted Pt catalysts.[1][2] - Catalyst Activation: Ensure proper in-situ reduction of the catalyst before the reaction. For example, some catalysts require reduction under a hydrogen flow at elevated temperatures.
Suboptimal Reaction Temperature: The reaction temperature may be too low for the specific catalyst system.- Temperature Optimization: Gradually increase the reaction temperature. For example, some catalyst systems show significantly increased conversion with higher temperatures.[3]
Insufficient Hydrogen Pressure: Low hydrogen pressure can limit the rate of hydrogenation.- Pressure Adjustment: Increase the hydrogen pressure. Note that higher pressures can sometimes favor the formation of over-hydrogenated products.[3]
Low Selectivity to 2-Furanmethanol Over-hydrogenation to Tetrahydrofurfuryl Alcohol (THFA): The catalyst may be too active, leading to the hydrogenation of the furan ring. This is common with catalysts like Rh/C.[4]- Catalyst Modification: Use catalysts known for high selectivity towards 2-furanmethanol, such as certain copper-based systems. - Reaction Conditions: Lower the reaction temperature and pressure to reduce the likelihood of ring hydrogenation.[3]
Formation of 2-Methylfuran (2-MF): This involves the hydrogenolysis of the C-O bond in the intermediate 2-furanmethanol. Higher temperatures often favor this side reaction.[3]- Temperature Control: Operate at lower temperatures. For instance, at 140°C, Ir/C catalysts show a more balanced selectivity between 2-furanmethanol and 2-methylfuran, while higher temperatures favor 2-MF.[3]
Formation of Other Byproducts (e.g., cyclopentanone, polymers): Undesired side reactions can be promoted by the catalyst support or reaction conditions.- Solvent Choice: The polarity of the solvent can influence selectivity. Polar solvents are often reported to be favorable for the liquid phase hydrogenation of furfural.[5] - Catalyst Support: The choice of support material for the catalyst can impact the product distribution.
Catalyst Deactivation Coking or Fouling: Deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface can block active sites.- Regeneration: If possible, regenerate the catalyst. This may involve calcination to burn off coke, followed by re-reduction. - Process Optimization: Adjust reaction conditions (e.g., lower temperature, different solvent) to minimize the formation of coke precursors.
Leaching of Active Metals: The active metal components of the catalyst may leach into the reaction medium, especially under harsh conditions.- Catalyst Design: Employ catalysts with strong metal-support interactions to prevent leaching. - Milder Conditions: Operate under the mildest possible temperature and pressure that still afford good conversion and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the hydrogenation of furfural to 2-furanmethanol?

A1: The primary side products include:

  • 2-Methylfuran (2-MF): Formed through the hydrogenolysis of 2-furanmethanol.[3]

  • Tetrahydrofurfuryl alcohol (THFA): Results from the hydrogenation of the furan ring of 2-furanmethanol.[1]

  • Furan: Can be formed via decarbonylation of furfural.

  • Cyclopentanone: Can be produced through rearrangement and hydrogenation.[6]

  • Polymers/Humins: These can form through condensation reactions of furfural and its derivatives, especially at higher temperatures.

Q2: How does the choice of solvent affect the reaction?

A2: The solvent can significantly impact both the conversion and selectivity of the reaction. Polar solvents are generally favored in liquid-phase hydrogenation.[5] For example, using water as a solvent with certain Pt-based bimetallic catalysts has been shown to result in higher conversion and selectivity compared to methanol.[2]

Q3: What is the effect of hydrogen pressure on selectivity?

A3: Hydrogen pressure can influence the product distribution. While sufficient pressure is needed for the reaction to proceed, excessively high pressures can promote the hydrogenation of the furan ring, leading to increased formation of THFA.[3] In some systems, higher hydrogen pressure can also influence the adsorption orientation of furfural on the catalyst surface, altering the selectivity.[7]

Q4: Can this reaction be performed without molecular hydrogen?

A4: Yes, a process called catalytic transfer hydrogenation (CTH) can be employed. In CTH, a hydrogen donor molecule, such as an alcohol (e.g., isopropanol, methanol), is used as the source of hydrogen in the presence of a suitable catalyst.[8]

Quantitative Data on Catalyst Performance

The following tables summarize the performance of various catalysts under different reaction conditions for the hydrogenation of furfural.

Table 1: Performance of Various Catalysts in Furfural Hydrogenation

CatalystSupportTemperature (°C)Pressure (bar H₂)SolventFurfural Conversion (%)2-Furanmethanol Selectivity (%)Reference
0.15FePtActivated Carbon5020Water10074[2]
Ni3Co1Porous Carbon80----[1]
5% Ir/CCarbon180~7-100-[3]
Rh/CCarbon30-Water-93 (to THFA)[4]

Note: The selectivity of the Ni3Co1@C catalyst was primarily towards THFA (95% yield), and the 5% Ir/C catalyst showed high selectivity to 2-methylfuran (95%) under the specified conditions.

Experimental Protocols

General Protocol for Liquid-Phase Furfural Hydrogenation

This is a generalized procedure synthesized from common practices in the literature. Specific parameters should be optimized for the chosen catalyst system.

  • Catalyst Preparation/Activation:

    • The catalyst is loaded into a high-pressure batch reactor.

    • If required, the catalyst is pre-treated in-situ. A common procedure is reduction under a flow of H₂ (or an H₂/N₂ mixture) at a specific temperature (e.g., 200-400°C) for several hours to activate the metallic sites.

  • Reaction Setup:

    • After activation and cooling the reactor to the desired reaction temperature, the furfural and solvent are introduced.

    • The reactor is sealed and purged several times with hydrogen to remove air.

    • The reactor is then pressurized with hydrogen to the desired reaction pressure.

  • Reaction Execution:

    • The reaction mixture is stirred at a constant speed to ensure good mass transfer.

    • The reaction is allowed to proceed for a set duration, during which the temperature and pressure are monitored and maintained.

  • Product Analysis:

    • After the reaction, the reactor is cooled, and the pressure is carefully released.

    • The reaction mixture is filtered to separate the catalyst.

    • The liquid products are analyzed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of furfural and the selectivity to 2-furanmethanol and other products.

Visualizations

Reaction Pathway for Furfural Hydrogenation

ReactionPathway Furfural Furfural FOL 2-Furanmethanol (Furfuryl Alcohol) Furfural->FOL + H₂ (Hydrogenation of C=O) Other Other Byproducts (e.g., Furan, Cyclopentanone) Furfural->Other Side Reactions MF 2-Methylfuran FOL->MF + H₂ / -H₂O (Hydrogenolysis) THFA Tetrahydrofurfuryl Alcohol FOL->THFA + H₂ (Ring Hydrogenation)

Caption: Reaction network for the hydrogenation of furfural.

General Experimental Workflow

ExperimentalWorkflow start Start catalyst_prep Catalyst Preparation and Loading start->catalyst_prep activation In-situ Catalyst Activation (Reduction) catalyst_prep->activation reaction_setup Reactor Sealing, Purging, and Reactant Addition activation->reaction_setup pressurization Pressurization with H₂ reaction_setup->pressurization hydrogenation Hydrogenation Reaction (Controlled T and P) pressurization->hydrogenation cooldown Cooling and Depressurization hydrogenation->cooldown separation Catalyst Separation (Filtration) cooldown->separation analysis Product Analysis (GC/HPLC) separation->analysis end End analysis->end

Caption: A typical workflow for a batch hydrogenation experiment.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 2-Furanethanol: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for chemical compounds is a critical aspect of research and development, particularly in the pharmaceutical industry where impurities can impact efficacy and safety. 2-Furanethanol, a furan derivative with applications in fragrance, flavoring, and as a building block in chemical synthesis, requires accurate purity assessment. This guide provides a comparative overview of the Gas Chromatography-Mass Spectrometry (GC-MS) method for the validation of this compound purity against other common analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titration.

Comparison of Analytical Methods for this compound Purity

The choice of an analytical method for purity determination depends on several factors, including the expected purity level, the nature of potential impurities, and the required level of accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile compounds like this compound, offering excellent sensitivity and specificity for identifying and quantifying impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for a wide range of compounds, including those that are not volatile enough for GC. When coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry), HPLC can be a robust method for purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a highly accurate method for purity assessment.[1][2]

Titration methods are classical chemical analysis techniques used to determine the concentration of a substance. For an alcohol like this compound, a redox or acid-base titration could potentially be used to determine the overall alcohol content, but it lacks the specificity to identify and quantify individual impurities.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of each method for the purity validation of this compound. The data for GC-MS, HPLC, and qNMR are based on established methods for similar furan derivatives and general validation principles, as specific validated methods for this compound are not widely published.

ParameterGC-MSHPLCqNMRTitration
Limit of Detection (LOD) 0.01 - 1 ng/g1 - 10 ng/mL~0.1% (w/w)High (not suitable for trace impurities)
Limit of Quantification (LOQ) 0.03 - 3 ng/g5 - 50 ng/mL~0.3% (w/w)High (not suitable for trace impurities)
Linearity (R²) >0.99>0.99>0.999N/A
Precision (%RSD) < 5%< 2%< 1%< 1%
Accuracy (% Recovery) 95 - 105%98 - 102%99 - 101%98 - 102%
Specificity High (mass spectra)Moderate to HighHigh (structural info)Low

Experimental Workflows and Logical Relationships

GC-MS Analysis Workflow

The following diagram illustrates the typical workflow for the purity analysis of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in appropriate solvent (e.g., Methanol) Sample->Dilution ISTD Addition of Internal Standard Dilution->ISTD Vial Transfer to GC vial ISTD->Vial Autosampler Autosampler Injection Vial->Autosampler GC Gas Chromatography (Separation) Autosampler->GC MS Mass Spectrometry (Detection & Identification) GC->MS Chromatogram Chromatogram Generation MS->Chromatogram Library Mass Spectral Library Search MS->Library Integration Peak Integration Chromatogram->Integration Quantification Quantification of Impurities Integration->Quantification Library->Quantification Report Purity Report Quantification->Report

GC-MS workflow for this compound purity.

Comparison of Analytical Methodologies

This diagram provides a logical comparison of the steps involved in each of the discussed analytical techniques for purity validation.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC cluster_qnmr qNMR cluster_titration Titration gcms_prep Sample Prep (Dilution, ISTD) gcms_sep GC Separation gcms_prep->gcms_sep gcms_det MS Detection gcms_sep->gcms_det gcms_quant Quantification gcms_det->gcms_quant hplc_prep Sample Prep (Dilution) hplc_sep LC Separation hplc_prep->hplc_sep hplc_det UV/MS Detection hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant qnmr_prep Sample Prep (Accurate Weighing, ISTD) qnmr_acq NMR Data Acquisition qnmr_prep->qnmr_acq qnmr_proc Spectral Processing qnmr_acq->qnmr_proc qnmr_quant Purity Calculation qnmr_proc->qnmr_quant tit_prep Sample Prep (Dissolution) tit_titrate Titration tit_prep->tit_titrate tit_endpoint Endpoint Detection tit_titrate->tit_endpoint tit_calc Concentration Calculation tit_endpoint->tit_calc

Comparison of analytical workflows.

Detailed Experimental Protocols

The following are representative protocols for the purity validation of this compound using GC-MS, HPLC, and qNMR. These protocols are based on established analytical practices and may require optimization for specific instrumentation and impurity profiles.

GC-MS Method for this compound Purity

This method is designed for the separation and quantification of this compound and potential volatile and semi-volatile impurities.

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Autosampler.

  • Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3][4]

2. Reagents and Materials:

  • This compound reference standard (highest available purity).

  • Methanol, HPLC grade.

  • Internal standard (ISTD), e.g., 4-chlorophenol (or other compound not expected in the sample).

3. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard in methanol to a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of this compound and expected impurities into methanol, each containing the internal standard at a fixed concentration.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample, dissolve in and dilute to 10 mL with the internal standard solution.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

5. Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using the internal standard method based on the calibration curves.

  • Calculate the purity of this compound by subtracting the percentage of all identified and quantified impurities from 100%.

HPLC Method for this compound Purity

This method is suitable for the analysis of this compound and non-volatile impurities.

1. Instrumentation:

  • HPLC system with a UV-Vis detector or a mass spectrometer.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile, HPLC grade.

  • Water, HPLC grade.

3. Mobile Phase:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient elution may be required to separate impurities with different polarities.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

5. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (or as determined by UV scan of this compound).

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 10% B

    • 21-25 min: 10% B

6. Data Analysis:

  • Calculate the area percentage of each impurity relative to the total peak area. For more accurate results, use an external standard method with response factors if available.

qNMR Method for this compound Purity

This method provides a direct measurement of this compound purity.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents and Materials:

  • This compound sample.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.

  • Deuterated solvent (e.g., DMSO-d6).

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 10 mg of the certified internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery.

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

5. Data Analysis:

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

The choice of analytical method for the purity validation of this compound should be guided by the specific requirements of the analysis. GC-MS offers excellent sensitivity and specificity for volatile impurities and is a powerful tool for impurity identification. HPLC provides versatility for a broader range of impurities, including non-volatile compounds. qNMR stands out as a primary method for its high accuracy and the ability to provide direct quantification without the need for a specific analyte reference standard. Titration , while simple and cost-effective, lacks the specificity required for detailed purity analysis where multiple impurities may be present. For comprehensive purity validation, a combination of chromatographic and spectroscopic techniques is often employed to ensure the quality and safety of this compound for its intended applications.

References

Comparative Reactivity of 2-Furanethanol and Furfuryl Alcohol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of furan derivatives is paramount for designing novel synthetic pathways and developing new chemical entities. This guide provides a comparative analysis of the reactivity of two key furan-containing alcohols: 2-Furanethanol and furfuryl alcohol. The discussion is supported by available experimental data and established principles of organic chemistry, offering insights into their behavior in common organic transformations.

Introduction to this compound and Furfuryl Alcohol

Furfuryl alcohol, also known as (furan-2-yl)methanol, is a primary alcohol with the hydroxyl group directly attached to a methylene group, which is in turn bonded to the furan ring at the 2-position. In contrast, this compound, or 2-(furan-2-yl)ethanol, possesses an additional methylene unit, positioning the hydroxyl group further from the furan ring. This seemingly minor structural difference significantly influences the electronic environment of the reactive centers, leading to distinct reactivity profiles.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in reactivity between this compound and furfuryl alcohol based on common organic reactions.

Reaction TypeFurfuryl Alcohol (2-Furanmethanol)This compound (2-(Furan-2-yl)ethanol)Reactivity Comparison
Oxidation Readily oxidized to furfural and subsequently to 2-furoic acid.[1]Expected to be oxidized to 2-furanacetic acid.The benzylic-like position of the hydroxyl group in furfuryl alcohol makes it more susceptible to oxidation under milder conditions compared to the primary alcohol in this compound.
Acid-Catalyzed Reactions Highly prone to polymerization, forming poly(furfuryl alcohol) resins. Can also undergo ring-opening to form levulinic acid.[2][3]Less prone to polymerization. May undergo dehydration to form 2-vinylfuran or intramolecular cyclization under specific conditions.Furfuryl alcohol's high reactivity in acidic media is due to the formation of a resonance-stabilized carbocation adjacent to the furan ring. The carbocation from this compound is a primary carbocation, which is less stable, thus requiring more forcing conditions for reaction.
Electrophilic Substitution on the Furan Ring The hydroxymethyl group is an activating, ortho-, para-directing group, though side reactions are common.The 2-ethylalcohol group is also activating and ortho-, para-directing.Both substituents activate the furan ring towards electrophilic attack. However, the propensity of furfuryl alcohol to undergo acid-catalyzed side reactions can complicate electrophilic substitution reactions.

Experimental Protocols and Methodologies

Detailed experimental protocols for key reactions are provided below to facilitate reproducible research.

Oxidation of Furfuryl Alcohol

Objective: To synthesize 2-furoic acid from furfuryl alcohol via oxidation.

Methodology: A manganese-catalyzed oxidation provides an efficient route. In a typical procedure, furfuryl alcohol (1 mmol) is reacted with potassium hydroxide (1.0 equiv.) and water (1.1 equiv.) in dioxane (2 mL) in the presence of a PNP pincer manganese catalyst (0.5 mol%) at 165 °C for 16 hours.[1] This method can also be adapted for the oxidation of furfural to furoic acid under milder conditions.[1]

Acid-Catalyzed Polymerization of Furfuryl Alcohol

Objective: To synthesize poly(furfuryl alcohol) resin.

Methodology: The polymerization of furfuryl alcohol is readily initiated by acid catalysts. For instance, the reaction can be carried out in the liquid phase using sulfuric acid.[4] The vigorous nature of this polymerization requires careful control of reaction conditions, such as temperature and catalyst concentration, to manage the exothermic process and achieve the desired polymer properties.

Reaction Mechanisms and Pathways

The differences in reactivity can be rationalized by examining the stability of the intermediates formed during the reactions.

Acid-Catalyzed Reactions: A Tale of Two Carbocations

The high reactivity of furfuryl alcohol in the presence of acid is attributed to the formation of a resonance-stabilized carbocation upon protonation of the hydroxyl group and subsequent loss of water. This carbocation is analogous to a benzylic carbocation, with the adjacent furan ring delocalizing the positive charge. In contrast, the protonation and dehydration of this compound would lead to a primary carbocation, which is significantly less stable and therefore less readily formed.

G cluster_FA Furfuryl Alcohol cluster_FE This compound FA Furfuryl Alcohol FA_H Protonated Furfuryl Alcohol FA->FA_H + H+ FA_Carbocation Resonance-Stabilized Carbocation FA_H->FA_Carbocation - H2O FA_Polymer Poly(furfuryl alcohol) FA_Carbocation->FA_Polymer Polymerization FE This compound FE_H Protonated this compound FE->FE_H + H+ FE_Carbocation Primary Carbocation (Less Stable) FE_H->FE_Carbocation - H2O FE_Product Dehydration/Rearrangement Products FE_Carbocation->FE_Product

Figure 1. Carbocation stability in acid-catalyzed reactions.
Oxidation Pathways

The oxidation of primary alcohols typically proceeds via the formation of an aldehyde intermediate. In the case of furfuryl alcohol, this intermediate is furfural, which is then further oxidized to 2-furoic acid. For this compound, the corresponding intermediate would be 2-furanacetaldehyde, leading to 2-furanacetic acid. The proximity of the hydroxyl group to the electron-rich furan ring in furfuryl alcohol facilitates the initial oxidation step.

G cluster_ox_FA Furfuryl Alcohol Oxidation cluster_ox_FE This compound Oxidation FA_ox Furfuryl Alcohol Furfural Furfural FA_ox->Furfural [O] FuroicAcid 2-Furoic Acid Furfural->FuroicAcid [O] FE_ox This compound Furanacetaldehyde 2-Furanacetaldehyde FE_ox->Furanacetaldehyde [O] FuranaceticAcid 2-Furanacetic Acid Furanacetaldehyde->FuranaceticAcid [O]

Figure 2. Oxidation pathways of furfuryl alcohol and this compound.

Conclusion

The additional methylene spacer in this compound significantly dampens the electronic influence of the furan ring on the hydroxyl group, leading to a reactivity profile that more closely resembles a typical primary alcohol. In contrast, furfuryl alcohol exhibits heightened reactivity, particularly in acid-catalyzed reactions, due to the formation of a stabilized carbocationic intermediate. This comparative analysis provides a foundational understanding for chemists to strategically select the appropriate furan-based alcohol for their synthetic endeavors, enabling more precise control over reaction outcomes. Further experimental studies directly comparing the kinetics and product distributions for various reactions of these two compounds would be highly valuable to the scientific community.

References

2-Furanethanol vs. 5-Hydroxymethylfurfural: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two promising biomass-derived platform chemicals, 2-Furanethanol (FOL) and 5-Hydroxymethylfurfural (HMF), reveals their distinct synthesis pathways, application landscapes, and economic viabilities. While HMF has garnered significant attention as a versatile C6-based platform chemical, FOL is emerging as a noteworthy C5-derived counterpart with its own unique potential in the production of value-added chemicals.

This guide provides an objective comparison of FOL and HMF, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating the burgeoning field of biorenewable chemicals.

At a Glance: Key Differences and Similarities

FeatureThis compound (FOL)5-Hydroxymethylfurfural (HMF)
Precursor Furfural (from C5 sugars, e.g., xylose)Hexoses (C6 sugars, e.g., fructose, glucose)
Synthesis Catalytic hydrogenation of furfuralAcid-catalyzed dehydration of hexoses
Key Derivatives 2-Methylfuran (MF), potential for furan-based polymers2,5-Furandicarboxylic acid (FDCA), 2,5-Dimethylfuran (DMF), levulinic acid, adipic acid, succinic acid
Primary Applications Biofuels, solvents, specialty chemicalsBioplastics (PEF), biofuels, resins, pharmaceuticals, food additives
Advantages Derived from readily available hemicelluloseVersatile platform for a wide range of high-value chemicals
Challenges Less explored upgrading pathways, potential for over-hydrogenationHigh production costs, stability issues leading to byproducts

Production and Yields: A Quantitative Comparison

The production efficiency of FOL and HMF is a critical factor in their viability as platform chemicals. The following tables summarize representative catalytic systems and their reported yields.

This compound (FOL) Production via Furfural Hydrogenation

The selective hydrogenation of furfural to FOL requires catalysts that favor the reduction of the aldehyde group while preserving the furan ring.

CatalystSupportTemperature (°C)Pressure (MPa)SolventFurfural Conversion (%)FOL Yield (%)Reference
Cu-Zn-Al-1900.1Gas Phase~55~55[1]
Ni-CuZrO22001.5Isopropanol99.593.0[2]
RuBiochar100-140--5393[3]
Cu-Al2O3-ZnO---->99.0>99.0[4]
5-Hydroxymethylfurfural (HMF) Production from Fructose

The acid-catalyzed dehydration of fructose is a common route for HMF synthesis. The choice of catalyst and solvent system is crucial to maximize HMF yield and minimize the formation of byproducts like levulinic acid and humins.

CatalystSolvent SystemTemperature (°C)Reaction TimeFructose Conversion (%)HMF Yield (%)Reference
Sulfonated CarbonDMSO/THF---98.0[5]
AlCl3/HClDioxane/Water2005 min-69 (from poplar wood glucan)[2][6]

Catalytic Upgrading to Value-Added Chemicals

The true potential of a platform chemical lies in its efficient conversion to a diverse portfolio of downstream products.

Upgrading Pathways of this compound (FOL)

The primary upgrading pathway for FOL is its hydrogenolysis to 2-methylfuran (MF), a promising biofuel additive. Research is ongoing to explore other derivatives.

Key FOL Derivatives and Their Applications:

  • 2-Methylfuran (MF): A high-octane gasoline additive and a potential precursor for other chemicals.

  • Furan-based Polymers: FOL's hydroxyl group offers a reactive site for polymerization, although this area is less explored than for HMF derivatives.

Upgrading Pathways of 5-Hydroxymethylfurfural (HMF)

HMF is a highly versatile platform chemical with numerous, well-established upgrading routes to a wide array of valuable chemicals.

Key HMF Derivatives and Their Applications:

  • 2,5-Furandicarboxylic Acid (FDCA): A bio-based alternative to terephthalic acid for the production of polyethylene furanoate (PEF), a promising bioplastic.

  • 2,5-Dimethylfuran (DMF): A liquid biofuel with a high energy density.

  • Levulinic Acid: A versatile chemical intermediate for the synthesis of various products, including fuel additives and polymers.

  • Adipic Acid and Succinic Acid: Important monomers for the production of nylons and other polymers.[7][8]

  • Maleic Anhydride: A precursor for unsaturated polyester resins.[9]

The following diagram illustrates the major conversion pathways for HMF:

HMF_Upgrading HMF 5-Hydroxymethylfurfural (HMF) FDCA 2,5-Furandicarboxylic Acid (FDCA) (Bioplastics - PEF) HMF->FDCA Oxidation DMF 2,5-Dimethylfuran (DMF) (Biofuel) HMF->DMF Hydrogenolysis LA Levulinic Acid HMF->LA Rehydration/ Hydrogenation Adipic_Acid Adipic Acid (Nylon) HMF->Adipic_Acid Ring Opening/ Reduction Succinic_Acid Succinic Acid (Polymers) HMF->Succinic_Acid Oxidative Cleavage MA Maleic Anhydride (Resins) HMF->MA Aerobic Oxidation

Caption: Major catalytic upgrading pathways of 5-Hydroxymethylfurfural (HMF).

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing research in this field.

Synthesis of this compound (FOL) via Furfural Hydrogenation

Catalyst: 7% Ni - 10% Cu on ZrO2 (sol-gel)[2]

Procedure:

  • Catalyst Preparation: A sol-gel method is employed to synthesize the Ni-Cu/ZrO2 catalyst, with specific amounts of nickel and copper precursors. The resulting gel is dried and calcined.

  • Reaction Setup: The hydrogenation is carried out in a high-pressure batch reactor.

  • Reaction Conditions:

    • Catalyst Loading: 0.07 g Ni and 0.1 g Cu per 1 g of ZrO2.

    • Substrate: Furfural.

    • Solvent: Isopropanol.

    • Temperature: 200 °C.

    • Pressure: 1.5 MPa of H2.

    • Reaction Time: 4 hours.

  • Product Analysis: The reaction mixture is analyzed by gas chromatography (GC) to determine the conversion of furfural and the yield of this compound.

Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from HMF

Catalyst: Platinum on a Ce0.8Bi0.2O2-δ solid solution support.

Procedure:

  • Catalyst Preparation: Platinum nanoparticles are supported on a Ce0.8Bi0.2O2−δ solid solution.

  • Reaction Setup: The oxidation is performed in a batch reactor under an oxygen atmosphere.

  • Reaction Conditions:

    • HMF to Pt molar ratio: 5 x 10^-3.

    • Base: 4 equivalents of NaOH.

    • Pressure: 1.0 MPa of O2.

    • Temperature: 23 °C (room temperature).

    • Reaction Time: 30 minutes.

  • Product Analysis: The products are analyzed using High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the yield of FDCA.

Techno-economic Outlook

Techno-economic analyses (TEA) are crucial for assessing the commercial feasibility of these platform chemicals.

  • HMF: The production cost of HMF is a significant hurdle for its widespread adoption. The cost of the fructose feedstock can account for over 80% of the minimum selling price.[10] Utilizing cheaper lignocellulosic biomass is a key area of research to improve the economic viability of HMF.[10] However, this introduces additional processing steps, such as biomass hydrolysis, which can increase capital costs.[10] The high operating costs associated with solvents and catalysts for HMF production also contribute significantly to the overall process economics.[11]

  • Furfural/FOL: Integrated biorefineries that produce both furfural (the precursor to FOL) and HMF from biomass residues are being explored to improve overall process economics.[11] By utilizing the entire biomass feedstock, these integrated processes can maximize value and minimize waste. Sensitivity analyses have shown that solvent cost is a critical parameter for the economic benefit of such integrated processes.[11]

The following diagram illustrates a simplified workflow for a techno-economic analysis:

TEA_Workflow cluster_input Input Data cluster_analysis Analysis cluster_output Output Feedstock_Cost Feedstock Cost Process_Simulation Process Simulation (e.g., Aspen Plus) Feedstock_Cost->Process_Simulation Catalyst_Cost Catalyst & Solvent Cost Catalyst_Cost->Process_Simulation Process_Parameters Process Parameters (Yield, Conversion) Process_Parameters->Process_Simulation Cost_Estimation Capital & Operating Cost Estimation Process_Simulation->Cost_Estimation Profitability_Analysis Profitability Analysis (MSP, IRR) Cost_Estimation->Profitability_Analysis Economic_Feasibility Economic Feasibility Assessment Profitability_Analysis->Economic_Feasibility Sensitivity_Analysis Sensitivity Analysis Profitability_Analysis->Sensitivity_Analysis

Caption: A generalized workflow for the techno-economic analysis of platform chemical production.

Conclusion

Both this compound and 5-Hydroxymethylfurfural represent promising avenues for the transition to a bio-based economy. HMF stands out for its remarkable versatility and the extensive research that has been dedicated to its upgrading into a wide range of high-value chemicals, particularly FDCA for the burgeoning bioplastics market. However, its production costs remain a significant challenge.

This compound, derived from the C5 sugar platform, offers a complementary approach. While its application landscape is currently less explored than that of HMF, its efficient synthesis from furfural and its potential as a precursor to the biofuel additive 2-methylfuran make it a platform chemical of significant interest.

For researchers and drug development professionals, the choice between these two platform chemicals will depend on the specific target molecules and applications. HMF provides a more established route to a wider variety of functionalities, while FOL presents opportunities for innovation in the C5 chemical space. Continued research into more efficient and cost-effective production and upgrading processes for both molecules will be crucial in realizing their full potential to replace petroleum-derived products.

References

A Comparative Guide to Catalysts for 2-Furanethanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of 2-furanethanol, a valuable chemical intermediate, is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for the hydrogenation of furfural to this compound, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalysts

The efficiency of converting furfural to this compound is primarily evaluated by two key metrics: furfural conversion (%) and selectivity towards this compound (%). The following table summarizes the performance of several notable catalysts under different reaction conditions.

CatalystSupportTemperature (°C)Pressure (MPa)Furfural Conversion (%)This compound Selectivity (%)Reference
0.5%Ni-10%CuSiO₂55299.499.9[1]
0.15FePtActivated Carbon50210074[2]
Pt-FeMWNT1003High87.4 (Yield)[3]
CuTiO₂1402~95~98[4]
PdCarbon406HighLow (favors THFUR)[5]
NiCarbon2126HighLow (favors MTHF)[5]
Cu/CeO₂-PCeO₂ Polyhedra150(Transfer Hydrogenation)97.698.5

Note: THFUR (Tetrahydrofurfural) and MTHF (2-Methyltetrahydrofuran) are other possible products of furfural hydrogenation. "Yield" refers to the overall percentage of the starting material that is converted to the desired product.

Reaction Pathway and Experimental Workflow

The synthesis of this compound from furfural is a selective hydrogenation process where the aldehyde group (-CHO) of furfural is reduced to a hydroxyl group (-CH₂OH).

ReactionPathway Furfural Furfural Furanethanol This compound Furfural->Furanethanol + H₂ (Catalyst)

Caption: Reaction pathway for the synthesis of this compound.

A generalized workflow for evaluating catalyst performance in this synthesis is outlined below.

ExperimentalWorkflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis prep Catalyst Synthesis (e.g., Impregnation) char Characterization (XRD, TEM, BET) prep->char setup Reactor Setup (Catalyst, Furfural, Solvent) char->setup reaction Hydrogenation (Set T, P, Stirring) setup->reaction sampling Sample Collection reaction->sampling analysis GC/HPLC Analysis sampling->analysis quant Quantification (Conversion & Selectivity) analysis->quant

Caption: General experimental workflow for catalyst comparison.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis and evaluation of catalysts for this compound production.

Catalyst Preparation (Incipient Wetness Impregnation Example: Cu/SiO₂)
  • Support Preparation: Dry the silica (SiO₂) support at 120°C for 12 hours to remove adsorbed water.

  • Precursor Solution: Prepare an aqueous solution of the metal precursor, for example, copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O). The volume of the solution should be equal to the pore volume of the silica support.

  • Impregnation: Add the precursor solution dropwise to the dried silica support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 110°C overnight.

  • Calcination: Calcine the dried powder in a furnace under a flow of air. The temperature is ramped to a specific value (e.g., 400-500°C) and held for several hours to decompose the precursor and form the metal oxide.

  • Reduction: Prior to the reaction, reduce the calcined catalyst in a tube furnace under a flow of hydrogen (e.g., 5% H₂ in Ar). The temperature is ramped to a specific value (e.g., 300-400°C) to reduce the metal oxide to its active metallic state.

Catalyst Characterization
  • X-ray Diffraction (XRD): To identify the crystalline phases of the metal and support, and to estimate the average crystallite size of the metal particles.

  • Transmission Electron Microscopy (TEM): To visualize the size, morphology, and dispersion of the metal nanoparticles on the support.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the specific surface area, pore volume, and average pore size of the catalyst.

  • H₂-Temperature Programmed Reduction (H₂-TPR): To investigate the reducibility of the metal oxides and the interaction between the metal and the support.

Catalytic Performance Testing
  • Reactor Loading: Load the desired amount of catalyst, furfural, and solvent (e.g., isopropanol, water) into a high-pressure batch reactor.

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure. Heat the reactor to the target reaction temperature while stirring.

  • Sampling: After the desired reaction time, cool the reactor to room temperature and carefully release the pressure. Collect the liquid sample for analysis.

  • Product Analysis: Analyze the liquid products using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) equipped with a suitable column and detector. An internal standard is typically used for accurate quantification.

  • Calculation of Performance Metrics:

    • Furfural Conversion (%): [(Initial moles of furfural - Final moles of furfural) / Initial moles of furfural] * 100

    • This compound Selectivity (%): [Moles of this compound produced / (Initial moles of furfural - Final moles of furfural)] * 100

References

A Comparative Guide to the Analytical Quantification of 2-Furanethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 2-Furanethanol, a variety of analytical techniques are available. The selection of an appropriate method hinges on factors such as required sensitivity, sample matrix complexity, available instrumentation, and throughput needs. This guide provides a comparative overview of the most common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), supplemented with supporting experimental data and detailed protocols.

Comparison of Analytical Techniques

The quantification of this compound is predominantly achieved through chromatographic techniques. GC-MS offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level detection. HPLC-UV provides a robust and cost-effective alternative, particularly for quality control applications where high sample throughput is required. A summary of their key quantitative performance parameters is presented below.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)UV-Vis Spectrophotometry
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.Quantification based on the absorbance of UV light by the furan ring.
Selectivity Very HighHighLow to Moderate
Sensitivity Very HighHighModerate
Limit of Detection (LOD) ~0.5 - 6 µg/L (for analogous compounds)0.11 - 0.76 µg/mLNot commonly reported for specific quantification
Limit of Quantification (LOQ) ~2 - 4 µg/L (for analogous compounds)0.35 - 2.55 µg/mLNot commonly reported for specific quantification
**Linearity (R²) **>0.99>0.99Typically >0.99
Accuracy (% Recovery) 95 - 105% (typical)≥ 89.9%90 - 110% (typical)
Precision (%RSD) < 15%≤ 4.5%< 5%
Sample Preparation Derivatization may be required, Liquid-Liquid Extraction, Solid-Phase Microextraction (SPME).Minimal, direct injection after filtration is often possible.Minimal, dilution may be required.
Analysis Time ~20 - 30 minutes per sample~15 minutes per sample< 5 minutes per sample
Instrumentation Cost HighModerateLow
Primary Application Trace analysis, complex matrices, research.Routine analysis, quality control.Preliminary screening, high-concentration samples.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for this compound and structurally similar furan derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods for the analysis of volatile and semi-volatile organic compounds in various matrices.

1. Sample Preparation (Liquid-Liquid Extraction & Silylation):

  • To 1 mL of aqueous sample, add an appropriate internal standard.

  • Extract the sample with 2 mL of a suitable organic solvent (e.g., dichloromethane, ethyl acetate) by vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • For derivatization, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

  • Cap the vial and heat at 70°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C held for 2 minutes, ramp to 160°C at 20°C/min, then ramp to 240°C at 5°C/min and hold for 7 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on a validated method for the determination of furfuryl alcohol (2-Furanmethanol) in coffee samples.[1]

1. Sample Preparation:

  • For liquid samples, filter through a 0.45 µm syringe filter prior to injection.

  • For solid samples, perform an aqueous extraction (e.g., sonication in water) followed by centrifugation and filtration of the supernatant.

2. HPLC-UV Conditions:

  • Column: Zorbax Eclipse XBD-C8 (150 x 4.6 mm, 5 µm) with a compatible pre-column.[1]

  • Mobile Phase: Gradient elution with 0.1% acetic acid in water (A) and methanol (B).[1]

  • Gradient Program: Start with 100% A, increase to 16% B at 2.5 min, then increase to 100% B between 10 and 10.5 min, and hold until 15 min.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 220 nm (based on the UV absorbance of the furan ring).

  • Injection Volume: 2 µL.[1]

UV-Vis Spectrophotometry

This method is suitable for a rapid estimation of this compound, particularly in simple matrices where interfering substances are minimal.

1. Sample Preparation:

  • Dilute the sample with a suitable solvent (e.g., deionized water or ethanol) to bring the absorbance within the linear range of the instrument.

2. Spectrophotometric Measurement:

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the absorption maximum (λmax) of this compound. The λmax for furan derivatives is typically around 220 nm.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted sample at the λmax and determine the concentration from the calibration curve.

Workflow and Pathway Visualizations

To further elucidate the analytical process, the following diagrams illustrate the general experimental workflow and a conceptual signaling pathway where this compound might be analyzed as a metabolite.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE, SPME, etc.) Sample->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Cleanup Sample Cleanup (Filtration, SPE) Derivatization->Cleanup Chromatography Chromatographic Separation (GC or HPLC) Cleanup->Chromatography Detection Detection (MS or UV) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the quantification of this compound.

signaling_pathway cluster_drug_metabolism Conceptual Drug Metabolism Pathway Drug Parent Drug (Containing Furan Moiety) PhaseI Phase I Metabolism (e.g., CYP450 oxidation) Drug->PhaseI Bioactivation Intermediate Reactive Intermediate PhaseI->Intermediate Furanethanol This compound (Metabolite for Quantification) Intermediate->Furanethanol Reduction/ Hydration PhaseII Phase II Metabolism (e.g., Glucuronidation) Excretion Excretion PhaseII->Excretion Furanethanol->PhaseII

References

2-Furanethanol: A Bio-Based Contender to Petrochemical Dominance in Resins and Solvents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of 2-Furanethanol (more commonly known as furfuryl alcohol) with its petrochemical counterparts, this guide offers researchers, scientists, and drug development professionals a comprehensive look into its performance, supported by experimental data. As the push for sustainable alternatives intensifies, furfuryl alcohol, derived from renewable biomass, presents a compelling case against traditional petroleum-based chemicals in a variety of applications.

Furfuryl alcohol, a derivative of furfural, which is produced from lignocellulosic biomass like corncobs and sugarcane bagasse, is emerging as a key player in the bio-based chemical industry. Its primary applications are in the synthesis of furan resins, which serve as effective replacements for petrochemical-based phenol-formaldehyde resins in foundry sand binders, adhesives, and coatings. Furthermore, its properties as a solvent make it a viable green alternative to several common petrochemical solvents.

Performance Comparison: Furan Resins vs. Phenol-Formaldehyde Resins

Furan resins, synthesized from the polymerization of furfuryl alcohol, offer a bio-based and formaldehyde-free alternative to traditional phenol-formaldehyde (PF) resins.[1] Their performance has been evaluated in various applications, most notably as adhesives in wood composites and as binders in foundry sands.

Adhesives for Wood Composites

Studies have demonstrated the potential of furan resins to not only replace but also enhance the properties of wood adhesives. In the manufacturing of plywood, the addition of furan resin to a urea-formaldehyde (UF) adhesive has been shown to improve mechanical properties and water resistance.[2]

PropertyReference UF AdhesiveUF Adhesive with 3.33% Furan ResinUF Adhesive with 6.66% Furan ResinPetrochemical Alternative (Phenol-Formaldehyde)
Shear Strength (Dry State) ~1.46 MPa~1.67 MPa (+14.4%)~1.92 MPa (+31.3%)High, but variable depending on formulation
Shear Strength (Wet State, 24h water immersion) ~1.16 MPa~1.33 MPa (+14.7%)~1.42 MPa (+22.1%)Excellent water resistance is a key feature
Water Absorption (24h) HighReduced by up to 43%Reduced by up to 43%Low
Gelling Time at 100°C 90 s78 s62 sVariable, dependent on catalyst and formulation
Viscosity HigherDecreased by ~16-20%Decreased by ~16-20%Variable
Formaldehyde Emission E1 ClassE1 ClassE1 ClassLow to zero in newer formulations

Table 1: Comparative performance of furan resin-modified urea-formaldehyde adhesive for plywood. Data sourced from a study on replacing phenol-formaldehyde with furan resin in plywood manufacturing.[2] The percentage improvements are in comparison to the reference UF adhesive.

Foundry Resins

In the foundry industry, furan resins are used as binders for sand cores and molds in a "no-bake" system.[3] They offer high-temperature resistance and strength.[4] While direct side-by-side quantitative data with phenolic resins is limited in the reviewed literature, qualitative comparisons and individual data points highlight their performance. Furan resins are noted for their high-temperature resistance, which is superior to urea-formaldehyde modified furan resins.[4] Phenolic resins also exhibit good high-temperature resistance.[4]

PropertyFuran Resin BindersPhenol-Formaldehyde Resin Binders
Tensile Strength Good, can be enhanced with modifiersGood, established performance
Flexural Strength GoodGood
Thermal Stability Excellent, higher than UF-modified furan resinsExcellent
Curing Mechanism Acid-catalyzed, no-bake systemsCan be acid-catalyzed or heat-cured
Raw Material Source Renewable (Biomass)Petrochemical (Phenol, Formaldehyde)
Emissions No formaldehyde emissions from the resin itselfPotential for formaldehyde emissions

Table 2: Qualitative comparison of furan and phenol-formaldehyde foundry resins.

Performance Comparison: Furfuryl Alcohol as a Solvent

Furfuryl alcohol's solvency characteristics make it a potential replacement for various petrochemical solvents. A key metric for solvent power is the Kauri-butanol (Kb) value, where a higher value indicates stronger solvency.[5][6] Hansen Solubility Parameters (HSP) provide a more detailed understanding of a solvent's compatibility with other materials based on dispersion, polarity, and hydrogen bonding forces.[7][8]

SolventKauri-Butanol (Kb) ValueHansen Solubility Parameters (δD, δP, δH) (MPa½)Raw Material Source
Furfuryl Alcohol Not typically measured by this method (infinitely soluble)[9]17.4, 7.6, 15.1[7]Renewable (Biomass)
Toluene 105[6]18.0, 1.4, 2.0Petrochemical
Xylene 95-10017.8, 1.0, 3.1Petrochemical
Acetone Infinitely soluble[9]15.5, 10.4, 7.0Petrochemical
Methyl Ethyl Ketone (MEK) Infinitely soluble[9]16.0, 9.0, 5.1Petrochemical
n-Hexane ~3014.9, 0.0, 0.0Petrochemical

Table 3: Comparison of solvent properties of furfuryl alcohol and common petrochemical solvents.

Experimental Protocols

Synthesis of Furfuryl Alcohol from Furfural

A common method for producing furfuryl alcohol is the catalytic hydrogenation of furfural.

Procedure:

  • A batch reactor is charged with a solution of furfural in a suitable solvent (e.g., ethanol, isopropanol, or water).

  • A heterogeneous catalyst is added to the reactor. Common catalysts include copper chromite, or supported metal catalysts like cobalt on silica (Co/SiO2).[4][10]

  • The reactor is purged with an inert gas (e.g., nitrogen) and then pressurized with hydrogen to the desired pressure (e.g., 20-50 bar).

  • The mixture is heated to the reaction temperature (e.g., 120-180°C) and stirred.[4][10]

  • The reaction progress is monitored by analyzing samples for furfural conversion and furfuryl alcohol selectivity using techniques like gas chromatography (GC).

  • Upon completion, the reactor is cooled, depressurized, and the catalyst is separated by filtration. The product is then purified by distillation.

Synthesis of Furan-Phenol Resin

Procedure:

  • Phenol is melted in a reactor equipped with a condenser, thermometer, and mechanical stirrer.

  • The reaction medium is made alkaline by adding an aqueous solution of a base, such as potassium carbonate.

  • The temperature is raised to and maintained at a specific level (e.g., 135°C).

  • Furfural is added dropwise over a period of time, maintaining a specific molar ratio of furfural to phenol (e.g., 1:1).

  • The reaction is allowed to proceed for several hours at the set temperature.

  • The resulting prepolymer can then be used for various applications.[10]

Testing of Resin Properties

The mechanical and physical properties of the synthesized resins can be evaluated using standardized testing methods, such as those provided by ASTM International.

  • Tensile Strength and Modulus: ASTM D638

  • Flexural Strength and Modulus: ASTM D790

  • Compressive Properties: ASTM D695

  • Thermal Analysis (Thermogravimetric Analysis - TGA): To determine thermal stability and degradation temperatures.

Visualizing the Pathways and Workflows

Synthesis_and_Application_Workflow cluster_Biomass_Source Biomass Feedstock cluster_Conversion Chemical Conversion cluster_Applications Applications cluster_Products End Products Biomass Lignocellulosic Biomass Furfural Furfural Production Biomass->Furfural Hydrolysis & Dehydration Hydrogenation Catalytic Hydrogenation Furfural->Hydrogenation FA Furfuryl Alcohol (this compound) Hydrogenation->FA Resin Furan Resin Synthesis FA->Resin Polymerization Solvent Green Solvent Applications FA->Solvent Adhesives Adhesives Resin->Adhesives Foundry Foundry Binders Resin->Foundry Coatings Coatings Resin->Coatings Chemicals Chemical Synthesis Solvent->Chemicals

Bio-refinery workflow for this compound production and applications.

Experimental_Workflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Analysis Characterization Reactants Reactants (Furfural, H2, Catalyst) Reactor Batch Reactor (Controlled T & P) Reactants->Reactor Product Crude Furfuryl Alcohol Reactor->Product Filtration Catalyst Filtration Product->Filtration Distillation Vacuum Distillation Filtration->Distillation Pure_FA Pure Furfuryl Alcohol Distillation->Pure_FA GC Gas Chromatography (Purity, Conversion) Pure_FA->GC FTIR FTIR Spectroscopy (Functional Groups) Pure_FA->FTIR NMR NMR Spectroscopy (Structure) Pure_FA->NMR

Experimental workflow for the synthesis and characterization of this compound.

Polymerization_Pathway FA Furfuryl Alcohol Protonation Protonation (Acid Catalyst) FA->Protonation H+ Carbocation Carbocation Intermediate Protonation->Carbocation Dimer Dimerization Carbocation->Dimer + Furfuryl Alcohol Polymer Furan Resin (Poly-furfuryl alcohol) Dimer->Polymer Further Polymerization

Simplified acid-catalyzed polymerization pathway of furfuryl alcohol.

Conclusion

This compound, or furfuryl alcohol, stands as a promising bio-based alternative to several key petrochemicals. In the realm of thermosetting resins, furan resins derived from furfuryl alcohol demonstrate comparable and, in some aspects, superior performance to traditional phenol-formaldehyde resins, with the significant advantage of being derived from renewable resources and avoiding the use of formaldehyde. As a solvent, its properties position it as a viable green alternative, although further application-specific testing is required. The continued development of efficient catalytic processes for its production from biomass will be crucial in realizing its full potential to contribute to a more sustainable chemical industry.

References

Unveiling the Cytotoxic Potential of Furan Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various furan derivatives, supported by experimental data from recent studies. Furan-containing compounds have garnered significant attention in medicinal chemistry for their potential as anticancer agents.

This guide synthesizes findings from multiple studies to offer a comparative analysis of the cytotoxic effects of different furan derivatives on various cancer cell lines. The data presented herein highlights the diverse potency of these compounds and sheds light on their mechanisms of action.

Comparative Cytotoxicity of Furan Derivatives

The cytotoxic activity of furan derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The table below summarizes the IC50 values for several furan derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 1 HeLaCervical Cancer0.08 - 8.79[1][2][3]
Compound 4 HeLaCervical Cancer0.08 - 8.79[1][2][3]
Compound 4 MCF-7Breast Cancer4.06[4]
Compound 7 MCF-7Breast Cancer2.96[4]
Compound 12 HepG-2Liver CancerNear Doxorubicin[5]
Compound 14 HepG-2Liver CancerNear Doxorubicin[5]
Compound 17 HeLaCervical Cancer0.08 - 8.79[1][2][3]
Compound 20 HeLaCervical Cancer0.08 - 8.79[1][2][3]
Compound 21 HeLaCervical Cancer0.08 - 8.79[1][2][3]
Compound 24 HeLaCervical Cancer0.08 - 8.79[1][2][3]
Compound 24 SW620Colorectal CancerModerate to Potent[1][2][3]
Compound 26 SW620Colorectal CancerModerate to Potent[1][2]
Compound 27 HeLaCervical Cancer0.08 - 8.79[1][2][3]
Compound 31 HeLaCervical Cancer0.08 - 8.79[1][2][3]
Compound 32 HeLaCervical Cancer0.08 - 8.79[1][2][3]
Compound 32 SW620Colorectal CancerModerate to Potent[1][2]
Compound 35 SW620Colorectal CancerModerate to Potent[1][2]
Compound 5d A549Lung Cancer6.3[3]
(2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile (6a) VariousVariousLow Activity[6]
2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivatives (6b-g) MDA-MB-468, T-47DBreast CancerModerate Activity[6]
2-(4-thiophen-2-yl-thiazol-2-yl)-acrylonitriles (6h,i) VariousVariousLow Activity[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies.

Cell Viability Assays

1. CCK-8 Assay: This assay was utilized to evaluate the in vitro antiproliferative activity of furan derivatives against HeLa and SW620 cell lines.[1][2][3]

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the furan derivatives for a specified period.

  • Reagent Addition: After the treatment period, Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • Incubation and Measurement: The plates were incubated, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were then calculated from the dose-response curves.

2. MTT Assay: The MTT assay was employed to assess the anticancer therapeutic potential of furan derivatives against the A549 lung cancer cell line.[3]

  • Cell Culture: A549 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were treated with different concentrations of the furan derivatives.

  • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance was read at a specific wavelength to determine cell viability.

Mechanism of Action Studies

1. Western Blot Analysis: This technique was used to investigate the potential molecular targets of the furan derivatives.[1][2][3]

  • Protein Extraction: Total protein was extracted from treated and untreated cells.

  • Protein Quantification: The protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., PTEN, PI3K, Akt, β-catenin), followed by incubation with a secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

2. Cell Cycle Analysis: Flow cytometry was used to analyze the effect of furan derivatives on the cell cycle distribution of MCF-7 cells.[4]

  • Cell Fixation: Treated cells were harvested and fixed in cold ethanol.

  • Staining: The fixed cells were stained with a solution containing propidium iodide (PI) and RNase.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined.

3. Apoptosis Assays:

  • Annexin V/PI Staining: This assay was used to detect apoptosis in treated cells.[4] Cells were stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • ELISA for Apoptotic Proteins: The levels of key apoptotic proteins such as p53, Bax, and Bcl-2 were quantified using enzyme-linked immunosorbent assay (ELISA) kits to understand the apoptotic pathway involved.[4]

Visualizing the Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the general experimental workflow for assessing cytotoxicity and a key signaling pathway affected by certain furan derivatives.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis start Start with Cancer Cell Lines (e.g., HeLa, MCF-7) seed Seed Cells in 96-well Plates start->seed treat Treat with Furan Derivatives (Varying Concentrations) seed->treat assay Perform Viability Assay (e.g., MTT, CCK-8) treat->assay read Measure Absorbance assay->read calculate Calculate IC50 Values read->calculate

Caption: General workflow for in vitro cytotoxicity screening of furan derivatives.

signaling_pathway cluster_pathway PI3K/Akt Signaling Pathway Inhibition furan Furan Derivatives (e.g., Compounds 1, 24) pten PTEN furan->pten Promotes pi3k PI3K pten->pi3k Inhibits akt Akt pi3k->akt Activates proliferation Cell Proliferation & Survival akt->proliferation Promotes

References

A Head-to-Head Comparison: 2-Furanethanol vs. Tetrahydrofuran as Solvents in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes. This guide provides an objective comparison of the performance of 2-furanethanol, a biomass-derived solvent, and the conventionally used tetrahydrofuran (THF).

This comparison delves into their physical and chemical properties, performance in key chemical reactions, and safety profiles, supported by available experimental data. The aim is to equip researchers with the necessary information to make informed decisions about solvent selection for their specific applications.

Physical and Chemical Properties: A Tabular Overview

A solvent's fundamental properties dictate its suitability for a given reaction. The following table summarizes the key physical and chemical characteristics of this compound and THF.

PropertyThis compoundTetrahydrofuran (THF)
Molecular Formula C₆H₈O₂C₄H₈O
Molar Mass 112.13 g/mol 72.11 g/mol
Boiling Point 175-177 °C66 °C[1]
Density 1.064 g/mL0.888 g/mL at 20°C[2]
Viscosity Data not readily available0.55 cP at 20°C[2]
Dielectric Constant Data not readily available7.58 at 25°C[2]
Flash Point 75 °C-14 °C[3]
Solubility in Water SolubleMiscible[1]
Appearance Colorless to light yellow liquidColorless liquid[1]

Performance in Organic Synthesis: An Evolving Landscape

Tetrahydrofuran is a well-established and versatile solvent in organic synthesis, particularly favored for its ability to solvate a wide range of polar and nonpolar compounds.[1] It is especially prominent in reactions involving organometallic reagents, such as Grignard and organolithium reactions, where it can stabilize the reactive species.[1]

This compound, derived from renewable biomass sources, is emerging as a "green solvent" alternative. While direct, head-to-head comparative studies with THF in a wide range of reactions are still limited, its properties suggest potential applications in various transformations. The presence of a hydroxyl group in this compound makes it a polar, protic solvent, which can influence reaction mechanisms and solubility profiles compared to the aprotic nature of THF.

Grignard Reactions

Experimental Protocol for Grignard Reagent Formation in THF:

A typical laboratory-scale procedure for the formation of a Grignard reagent, such as phenylmagnesium bromide, involves the slow addition of a solution of bromobenzene in anhydrous THF to magnesium turnings. The reaction is initiated, often with a small crystal of iodine, and proceeds under an inert atmosphere to prevent quenching by moisture. The successful formation of the Grignard reagent is indicated by a change in the appearance of the reaction mixture.

While there is a lack of specific experimental data on the use of this compound as a solvent for Grignard reactions, its protic nature, due to the hydroxyl group, would likely make it unsuitable for the formation of Grignard reagents, as it would quench the highly reactive organometallic species.

Polymerization Reactions

Experimental Protocol for Cationic Ring-Opening Polymerization of THF:

The polymerization of THF is a well-documented process, often initiated by strong acids or electrophiles. In a typical procedure, purified THF is polymerized in the presence of a catalyst, such as a pre-formed initiator solution, under controlled temperature conditions. The reaction progress can be monitored by the increase in viscosity of the solution, and the resulting polymer (polytetrahydrofuran) is isolated by precipitation.

The potential of this compound as a solvent or co-monomer in polymerization is an area of active research, driven by the interest in biomass-derived polymers. Its bifunctional nature (furan ring and hydroxyl group) could offer unique opportunities for creating novel polymer architectures. However, specific experimental protocols and performance data in comparison to THF are not yet widely available.

Visualizing the Process: Experimental Workflow

To illustrate a common application of THF, the following diagram outlines the workflow for a Grignard reaction.

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dry Glassware E Combine Mg and THF A->E B Magnesium Turnings B->E C Anhydrous THF C->E F Slowly Add Halide in THF C->F D Alkyl/Aryl Halide D->F G Initiate (e.g., Iodine) E->G F->G H Reflux G->H M Grignard Reagent H->M I Quench with Acid J Extraction I->J K Drying J->K L Solvent Removal K->L N Final Product L->N M->I

Workflow for a typical Grignard reaction using THF.

Safety and Handling

Both this compound and THF present hazards that require careful handling in a laboratory setting.

This compound:

  • Hazards: Combustible liquid. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

  • Precautions: Keep away from heat and open flames. Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area.

Tetrahydrofuran (THF):

  • Hazards: Highly flammable liquid and vapor.[2] May form explosive peroxides upon storage, especially when anhydrous.[2] Causes serious eye irritation.[2] Suspected of causing cancer.[2]

  • Precautions: Keep away from heat, sparks, and open flames.[2] Store in a cool, dry, well-ventilated area away from incompatible substances.[2] Test for the presence of peroxides before distillation. Wear appropriate personal protective equipment.

Conclusion

Tetrahydrofuran remains a dominant and well-understood solvent for a multitude of organic reactions, backed by a vast body of experimental data. Its performance, particularly in reactions sensitive to protic functionalities, is well-established.

This compound presents an intriguing, bio-based alternative with a different set of properties, most notably its protic nature and higher boiling point. While its direct application as a replacement for THF in many established procedures is unlikely due to its chemical reactivity, it holds promise as a green solvent in other contexts. Further research is necessary to fully explore its potential and to provide the comprehensive experimental data needed for a direct performance comparison across a broader range of chemical transformations. As the demand for sustainable chemical processes grows, the investigation into the applications of this compound and other bio-derived solvents will undoubtedly intensify, offering new tools for the modern chemist.

References

A Comparative Guide to the Validation of 2-Furanethanol in Biomass Hydrolysate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-furanethanol (furfuryl alcohol) in biomass hydrolysate is critical for optimizing biofuel production and other biorefinery processes. As a common degradation product of lignocellulosic biomass, this compound can act as an inhibitor to microbial fermentation. This guide provides a comparative overview of the two primary analytical techniques for its validation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound in the complex matrix of biomass hydrolysate depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Typical Column C18, Ion-exclusionPolar capillary columns (e.g., PEG-based)
Detector UV/Vis or Diode Array Detector (DAD)Mass Spectrometer (MS)
Sample Preparation Filtration, Dilution, Liquid-Liquid Extraction (LLE), Solid Phase Extraction (SPE)LLE, SPE, Headspace-Solid Phase Microextraction (HS-SPME)
Selectivity Moderate; co-elution can be an issue in complex matrices.High; mass spectra provide compound-specific identification.
Sensitivity Generally in the low µg/mL to ng/mL range.High; can achieve low ng/g to pg/g levels, especially with SPME.
**Linearity (R²) **> 0.999> 0.995
Limit of Detection (LOD) ~0.1-1 µg/mL (estimated for this compound)~0.03 µg/mL (for furfural with HS-SPME)[1]
Limit of Quantification (LOQ) ~0.4-3 µg/mL (estimated for this compound)~0.5 mg/kg (for furfuryl alcohol in food matrix)[2]
Precision (RSD%) < 15%< 20%[2]
Accuracy (Recovery %) 97-105% (for related furans)[3][4]80-120%[2]
Analysis Time ~10-30 minutes per sample~10-30 minutes per sample
Advantages Robust, widely available, good for routine analysis.High selectivity and sensitivity, definitive identification.
Disadvantages Potential for interference from co-eluting compounds.May require derivatization for non-volatile compounds, more complex instrumentation.

Note: Some of the HPLC performance data, particularly for LOD and LOQ of this compound, are extrapolated from data for furfural and 5-hydroxymethylfurfural (HMF), as specific data for this compound in biomass hydrolysate is limited in the reviewed literature.[3][4][5][6] GC-MS data for LOQ and precision are based on a validated method for furfuryl alcohol in a food matrix, which is expected to have comparable complexity to biomass hydrolysate.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is a generalized procedure based on common methods for analyzing furan derivatives in biomass hydrolysate.[5][7]

1. Sample Preparation:

  • Centrifuge the biomass hydrolysate sample to remove solid particles.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Depending on the expected concentration, dilute the sample with deionized water.

  • For trace analysis, a liquid-liquid extraction with a solvent like n-butanol or solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering matrix components.[6]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water (acidified with a small amount of acid like phosphoric acid to pH ~2.5) and an organic solvent like acetonitrile or methanol (e.g., 90:10 v/v).[5][7]

  • Flow Rate: 0.6 - 1.0 mL/min.

  • Column Temperature: 30-35 °C.

  • Detector: UV detector set at approximately 210-220 nm for this compound.[8]

  • Injection Volume: 10-20 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

4. Quantification:

  • Inject the prepared sample and identify the this compound peak based on the retention time of the standard.

  • Quantify the concentration using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Headspace-Solid Phase Microextraction (HS-SPME)

This protocol is adapted from validated methods for furfuryl alcohol and other furan derivatives in complex matrices.[1][2]

1. Sample Preparation (HS-SPME):

  • Place a known volume (e.g., 5 mL) of the filtered biomass hydrolysate into a headspace vial.

  • Add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.

  • Add a deuterated internal standard (e.g., furfuryl alcohol-d5) for improved accuracy.[2]

  • Seal the vial and place it in the autosampler.

2. HS-SPME and GC-MS Conditions:

  • SPME Fiber: A fiber with a suitable coating, such as Carboxen/Polydimethylsiloxane (CAR/PDMS), is often used for volatile furan compounds.[9]

  • Incubation: Heat the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 min) to allow the analytes to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 15-30 min) to adsorb the analytes.

  • Desorption: Transfer the fiber to the hot GC inlet (e.g., 250-280 °C) to desorb the analytes onto the column.

  • GC Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., 60 m x 0.32 mm x 0.25 µm), is suitable for separating polar compounds like this compound.[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, start at 35-40°C, hold for a few minutes, then ramp up to 250°C.[10]

  • MS Detector: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

3. Calibration and Quantification:

  • Prepare calibration standards in a matrix that mimics the biomass hydrolysate.

  • Perform HS-SPME-GC-MS analysis of the standards to create a calibration curve based on the peak area ratio of the analyte to the internal standard.

  • Analyze the samples and quantify the this compound concentration using the calibration curve.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Biomass Hydrolysate p2 Centrifuge p1->p2 p3 Filter (0.22 µm) p2->p3 p4 Dilute or Extract (LLE/SPE) p3->p4 a1 Inject into HPLC System p4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (~215 nm) a2->a3 d1 Peak Integration a3->d1 d2 Quantification via Calibration Curve d1->d2

Caption: HPLC-UV workflow for this compound analysis.

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Filtered Hydrolysate p2 Add Salt & IS to Vial p1->p2 p3 Incubate & Extract with SPME Fiber p2->p3 a1 Desorb in GC Inlet p3->a1 a2 Separation on Polar Column a1->a2 a3 MS Detection (Scan or SIM) a2->a3 d1 Peak Identification & Integration a3->d1 d2 Quantification via Internal Standard d1->d2

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Challenges and Considerations

  • Matrix Effects: Biomass hydrolysates are complex mixtures containing sugars, organic acids, lignin degradation products, and other furan derivatives.[10] These compounds can interfere with the analysis of this compound.

    • In HPLC , co-elution with other UV-active compounds can lead to inaccurate quantification. The use of a diode array detector (DAD) can help to assess peak purity.

    • In GC-MS , while more selective, matrix components can affect the efficiency of the headspace extraction or cause ion suppression in the mass spectrometer.

  • Sample Preparation: The choice of sample preparation technique is crucial.

    • LLE and SPE can effectively clean up samples and concentrate the analyte but can be time-consuming and may lead to analyte loss.

    • HS-SPME is a solvent-free and sensitive technique but requires careful optimization of parameters such as fiber type, extraction time, and temperature for reproducible results.[1][11]

  • Method Validation: Regardless of the chosen method, thorough validation is essential to ensure reliable results. This includes assessing linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) in the specific biomass hydrolysate matrix.

Conclusion

Both HPLC-UV and GC-MS are viable methods for the quantification of this compound in biomass hydrolysate. The choice between them will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust and cost-effective technique suitable for routine monitoring where high sensitivity is not the primary concern and potential interferences can be well-managed.

  • GC-MS , particularly when coupled with HS-SPME, offers superior selectivity and sensitivity, making it the preferred method for trace-level quantification and for complex hydrolysates where definitive identification of this compound is required.

For researchers and scientists in drug development and related fields, the high specificity of GC-MS is often advantageous for understanding the complete impurity profile of a bioprocess. Regardless of the method, proper validation is paramount to ensure the quality and reliability of the analytical data.

References

Safety Operating Guide

Safe Disposal of 2-Furanethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-Furanethanol is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.

Hazard Classification and Safety Profile

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is recognized as a flammable liquid and an irritant.[1] Proper handling and disposal are therefore mandatory to mitigate risks of fire, skin and eye irritation, and respiratory tract irritation.[1]

PropertyValueSource
GHS Hazard ClassFlammable Liquid Category 3[1]
GHS Hazard ClassSkin Irritant Category 2[1]
GHS Hazard ClassEye Irritant Category 2A[1]
GHS Hazard ClassSpecific target organ toxicity, single exposure; Respiratory tract irritation[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to comply with general hazardous waste regulations. Always consult the specific Safety Data Sheet (SDS) for the this compound product in use and adhere to your institution's and local hazardous waste regulations.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Safety Goggles: To protect from splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Lab Coat: To protect skin and clothing.

  • Closed-toe Shoes: To protect feet from spills.

2. Waste Segregation and Collection:

  • Dedicated Waste Container: Use a designated, leak-proof, and chemically compatible container for this compound waste. The container should be in good condition and have a secure screw-top cap.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently.

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE " and "this compound". Include the date of accumulation.

3. Spill Management: In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Control Ignition Sources: Eliminate all sources of ignition, as this compound is flammable.

  • Absorb Spill: Use a non-combustible absorbent material like vermiculite, dry sand, or earth to contain and absorb the spill.

  • Collect and Dispose: Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Do Not Use Sewers: Never wash this compound spills down the drain.

4. Storage of Waste:

  • Secure Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of any potential leaks.

5. Final Disposal:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.

  • Regulatory Compliance: Ensure that the disposal process is fully compliant with all local, state, and federal regulations governing hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate and Collect in Labeled 'HAZARDOUS WASTE' Container ppe->segregate spill Spill Occurs segregate->spill store Step 3: Store Waste Container in a Safe and Secure Location segregate->store No Spill spill_procedure Follow Spill Management Protocol: - Evacuate & Ventilate - Control Ignition Sources - Absorb & Collect - Decontaminate spill->spill_procedure Yes spill_procedure->segregate disposal Step 4: Arrange for Professional Disposal via EHS or Contractor store->disposal end End: Waste Disposed of Compliantly disposal->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling 2-Furanethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Furanethanol (CAS: 35942-95-1) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Hazard Identification and Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Specification
Eye and Face Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect against splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before use.
Body Protection Laboratory CoatLong-sleeved, flame-retardant lab coat to protect against skin contact.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood.

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical for safety. The following step-by-step process outlines the correct procedure for handling this chemical.

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment, including PPE, spill containment materials (such as absorbent pads), and waste containers.

    • Clearly label all containers with the chemical name and hazard symbols.

  • Handling :

    • Don all required PPE before opening the primary container.

    • Perform all transfers and manipulations of this compound within the fume hood.

    • Use caution to avoid splashes and the generation of aerosols.

    • Keep the container sealed when not in use.

  • Post-Handling :

    • Wipe down the work area within the fume hood with an appropriate solvent.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after handling is complete.

Emergency Procedures

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Spill Evacuate the immediate area. Use absorbent material to contain the spill. Place the contaminated material into a sealed, labeled waste container.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Contaminated solid waste (e.g., gloves, absorbent pads) should be placed in a separate, sealed, and labeled hazardous waste container.

  • Waste Storage :

    • Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Waste Disposal :

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain.

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Gather PPE and Spill Kit prep1->prep2 prep3 Label All Containers prep2->prep3 handle1 Don PPE prep3->handle1 Proceed to Handling handle2 Perform Chemical Transfer handle1->handle2 handle3 Seal Container When Not in Use handle2->handle3 post1 Clean Work Area handle3->post1 Complete Handling post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Liquid and Solid Waste post3->disp1 Begin Disposal Process disp2 Store in Labeled, Sealed Containers disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.